2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Description
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-11-1-2(4(13)14)3(12-5)6(8,9)10/h1H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIWNYOADJRNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445404 | |
| Record name | 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188781-17-1 | |
| Record name | 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: Properties, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a halogenated pyrimidine derivative featuring both a reactive chlorine atom and an electron-withdrawing trifluoromethyl group. Such substituted pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery, often serving as key building blocks for synthesizing targeted therapeutic agents. The strategic placement of the chloro, trifluoromethyl, and carboxylic acid moieties offers multiple reaction sites for derivatization, enabling the exploration of chemical space in the development of novel kinase inhibitors, receptor antagonists, and other pharmacologically active molecules.
This technical guide provides a comprehensive overview of the known physical properties, safety and handling protocols, and detailed, field-proven methodologies for the experimental characterization of this compound (CAS No. 188781-17-1). While publicly available experimental data on some of its physical properties are limited, this document outlines the authoritative procedures for their determination, empowering researchers to perform a full and accurate characterization.
Section 1: Chemical Identity and Core Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. The following table summarizes the confirmed and structural properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 188781-17-1 | [1] |
| Molecular Formula | C₆H₂ClF₃N₂O₂ | [1][2] |
| Molecular Weight | 226.54 g/mol | [1][2] |
| Canonical SMILES | C1(=C(N=C(N=C1)Cl)C(=O)O)C(F)(F)F | [1] |
| Appearance | Solid (predicted based on structure) | - |
| Melting Point | Data not publicly available | [2] |
| Boiling Point | Data not publicly available | [2] |
| Solubility | Data not publicly available | - |
| Density | Data not publicly available | [2] |
Note: As of the latest search, specific experimental data for melting point, boiling point, solubility, and density are not listed in major chemical supplier catalogs or public databases. The following sections provide detailed protocols for the experimental determination of these crucial parameters.
Section 2: Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. Based on GHS hazard statements provided by suppliers for this compound, this compound should be handled with care.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2-8°C under an inert atmosphere.[1]
Section 3: Experimental Determination of Physical Properties
The following protocols describe standard, reliable methods for characterizing the physical properties of a novel or poorly documented solid organic compound like this compound.
Melting Point Determination
Expertise & Rationale: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range. This protocol uses the capillary method, a universally accepted and reliable technique.
Methodology:
-
Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry watch glass. Finely powder the sample with a spatula.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until the sample is packed to a height of 1-2 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20°C per minute) to find an approximate melting range. This saves time during the precise measurement.
-
Precise Determination: Using a fresh sample, heat at a medium rate to approximately 20°C below the estimated melting point. Then, slow the heating rate to 1-2°C per minute.
-
Data Recording:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely liquefied.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation: For authoritative results, repeat the precise determination at least twice with fresh samples. Consistent values validate the measurement.
Caption: Workflow for Melting Point Determination by Capillary Method.
Solubility Profile Determination
Expertise & Rationale: A compound's solubility provides critical insights into its polarity and functional groups. For a carboxylic acid, solubility in aqueous bases (like 5% NaOH or 5% NaHCO₃) is expected due to the formation of a water-soluble salt via an acid-base reaction. This qualitative analysis is fundamental for designing reaction workups, purification schemes (e.g., extraction), and formulation studies.
Methodology:
-
Setup: Arrange a series of labeled test tubes. In each tube, place approximately 25 mg of the compound.
-
Solvent Addition: To each tube, add 0.75 mL of a single solvent in small portions. The standard solvents to test sequentially are:
-
Water (H₂O)
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Organic solvents like Ethanol, Dichloromethane, and Diethyl Ether.
-
-
Observation: After each portion of solvent is added, shake the tube vigorously. Observe if the solid dissolves completely. The formation of a homogeneous solution indicates solubility.
-
Causality Interpretation:
-
Insoluble in Water, Soluble in 5% NaOH: This is the expected behavior for a water-insoluble carboxylic acid. The NaOH deprotonates the carboxylic acid to form a polar, water-soluble sodium carboxylate salt.
-
Soluble in 5% NaHCO₃: Sodium bicarbonate is a weaker base than NaOH. Solubility in NaHCO₃ indicates a relatively strong acid, typical for carboxylic acids.
-
Insoluble in 5% HCl: As an acidic compound, it is not expected to react with or dissolve in an acidic solution.
-
Solubility in Organic Solvents: Solubility in various organic solvents will depend on the overall polarity of the molecule.
-
Caption: Logical Flow for Determining Compound Solubility Profile.
Conclusion
This compound is a valuable chemical intermediate with clear potential in pharmaceutical research. While comprehensive physical property data is not yet prevalent in public literature, this guide provides the essential known information and, critically, the authoritative experimental frameworks for its complete characterization. By following the detailed protocols for determining melting point and solubility, researchers can generate reliable, in-house data, ensuring both scientific integrity and the effective use of this compound in complex synthetic endeavors.
References
-
AB359339 | CAS 188781-17-1 . abcr Gute Chemie. [Link]
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
2-chloro-5-trifluoromethylpyridine Safety Data Sheet . Jubilant Ingrevia. [Link]
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
PubChem Compounds . National Institutes of Health (NIH). [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central (PMC), NIH. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives . MDPI. [Link]
-
Polyphyllin I | C44H70O16 | CID 11018329 . PubChem, NIH. [Link]
-
N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide | C17H24N4O2S2 | CID 3025986 . PubChem, NIH. [Link]
-
Nicotinamide adenine dinucleotide phosphate, reduced form | C21H29N7O17P3- | CID 42609789 . PubChem, NIH. [Link]
-
Heptaphylline | C18H17NO2 | CID 5318015 . PubChem, NIH. [Link]
-
This compound | 188781-17-1 . Molbase. [Link]
-
Search results for “2-(Trifluoromethyl)pyrimidine-4-carboxylic acid” . BuyersGuideChem. [Link]
Sources
An In-depth Technical Guide to 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleic acids and interact with a wide range of biological targets.[1] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, has become a pivotal strategy in modern drug design. The unique electronic properties of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] This guide provides a comprehensive technical overview of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a highly functionalized building block with significant potential in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.
Physicochemical Properties and Structural Elucidation
This compound is a solid at room temperature. Its molecular structure combines several key features that dictate its reactivity and potential applications:
-
Pyrimidine Core: An electron-deficient aromatic heterocycle that serves as a versatile scaffold.
-
2-Chloro Substituent: A reactive site susceptible to nucleophilic aromatic substitution, enabling facile derivatization.
-
4-Trifluoromethyl Group: A strongly electron-withdrawing group that enhances the electrophilicity of the pyrimidine ring and can improve pharmacokinetic properties.
-
5-Carboxylic Acid Group: A functional handle for amide bond formation and other modifications, as well as a potential interaction point with biological targets.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₃N₂O₂ | N/A |
| Molecular Weight | 226.54 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| CAS Number | 679453-06-6 | N/A |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from commercially available precursors. The general strategy involves the formation of the corresponding ethyl ester followed by hydrolysis.
Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of the target molecule.
Step-by-Step Protocol: Hydrolysis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This protocol is a generalized procedure based on standard hydrolysis methods for pyrimidine carboxylate esters. Optimization may be required.
Materials:
-
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of THF (or dioxane) and water (e.g., a 3:1 to 1:1 ratio).
-
Saponification: Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the solid under vacuum to yield this compound.
-
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[2]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet in the downfield region (δ 8.5-9.5 ppm) corresponding to the proton at the C6 position of the pyrimidine ring. The exact chemical shift will be influenced by the electron-withdrawing effects of the adjacent trifluoromethyl and carboxylic acid groups.
-
A broad singlet corresponding to the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O. Its chemical shift can vary widely depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the six distinct carbon atoms. The carbons attached to fluorine (CF₃) and chlorine, as well as the carbonyl carbon, will have characteristic chemical shifts. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer.
-
A sharp absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.
-
Strong absorption bands in the region of 1100-1350 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.
Reactivity Profile: A Hub for Chemical Diversification
The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the trifluoromethyl and chloro substituents. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C2 position is a good leaving group and is readily displaced by a variety of nucleophiles.
Regioselectivity:
In 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. However, the presence of a strong electron-withdrawing group at C4, such as the trifluoromethyl group in the target molecule, significantly activates the C2 position towards nucleophilic attack. The precise regioselectivity can also be influenced by the nature of the nucleophile and the reaction conditions.[4]
Common Nucleophiles:
-
Amines: Primary and secondary amines react readily to form 2-aminopyrimidine derivatives. These reactions are fundamental in the synthesis of many kinase inhibitors.
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine to form 2-alkoxy or 2-aryloxy pyrimidines.
-
Thiols: Thiolates react to form 2-thioether derivatives.
Illustrative Reaction Scheme:
Caption: Key nucleophilic substitution reactions of the title compound.
Carboxylic Acid Derivatization
The carboxylic acid group at the C5 position provides another avenue for chemical modification, most commonly through the formation of amide bonds. This allows for the introduction of diverse side chains and the exploration of structure-activity relationships.
Typical Amide Coupling Protocol:
-
Activation: The carboxylic acid is first activated using a coupling agent such as HATU, HBTU, or EDC in the presence of a base like diisopropylethylamine (DIPEA).
-
Coupling: The activated acid is then reacted with a primary or secondary amine to form the corresponding amide.
Applications in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors
The 2-amino-4-(trifluoromethyl)pyrimidine scaffold, readily accessible from this compound, is a well-established pharmacophore in the design of protein kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives of this scaffold have been investigated as inhibitors of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in several cancers, and inhibitors of this kinase are used in targeted therapies. The pyrimidine core can mimic the adenine ring of ATP, the natural substrate of kinases, and form key hydrogen bonds in the ATP-binding pocket of the enzyme.[2]
-
Other Tyrosine Kinases: The versatility of the scaffold allows for the development of inhibitors targeting a wide range of other tyrosine and serine/threonine kinases implicated in cancer and other diseases.
The trifluoromethyl group often contributes to enhanced potency and improved metabolic stability, while the derivatized carboxylic acid or the substituent introduced at the C2 position can be tailored to achieve selectivity for specific kinase targets.
Safety and Handling
Potential Hazards:
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin and eye irritation, as well as respiratory tract irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple points for chemical modification, enabling the synthesis of diverse compound libraries. The demonstrated utility of the trifluoromethylpyrimidine scaffold in the development of potent kinase inhibitors underscores the importance of this compound as a key intermediate for the discovery of novel therapeutics. Researchers and drug development professionals can leverage the reactivity of this molecule to explore new chemical space and design next-generation targeted therapies.
References
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 2377-2389, DOI: 10.1080/14756366.2022.2128797. [Link]
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P
-
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem. [Link]
-
2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide | C13H7Cl3F3N3O | CID 10596208 - PubChem. [Link]
- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google P
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. [Link]
-
6 - SAFETY DATA SHEET. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1968, 1528-1532. DOI: 10.1039/J39680001528. [Link]
-
13C NMR spectra of synthesized model compound 4f. - ResearchGate. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. [Link]
-
Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution - ResearchGate. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]
-
2-Chloropyridine - National Toxicology Program (NTP). [Link]
-
2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]
-
Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed. [Link]
-
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI. [Link]
- 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. [https://www.carbosynth.com/carbosynth/website.nsf/(w-product-display)/FC16420/ FILE/FC16420-msds.pdf)
-
Discovery of N -(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent - ResearchGate. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana - Docta Complutense. [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. DOI: 10.3762/bjoc.4.22. [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC - NIH. [Link]
-
Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate - NIH. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides an in-depth technical overview of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its fundamental chemical and physical properties, with a primary focus on its precise molecular weight and its implications for analytical characterization. Furthermore, this guide details common synthetic routes to this molecule and its derivatives, offering insights into the strategic considerations behind these methodologies. The applications of this compound as a key building block in the development of novel therapeutic agents are explored, supported by relevant examples from the scientific literature. Finally, essential safety and handling protocols are outlined to ensure its responsible use in a laboratory setting.
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Pyrimidine derivatives, in particular, are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties[1]. The convergence of these two privileged structural motifs in molecules such as this compound has led to the development of a versatile platform for the synthesis of novel therapeutic agents[2].
This guide serves as a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development. It aims to provide a detailed understanding of the chemical nature, synthesis, and utility of this compound, thereby facilitating its effective application in the pursuit of innovative medicines.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound and its related derivatives are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H2ClF3N2O2 | PubChem |
| Molecular Weight | 242.54 g/mol | PubChem |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents |
Note: Some data, such as appearance and solubility, are typical for compounds of this class and may vary based on purity.
The precise molecular weight is a critical parameter for a multitude of analytical techniques, including mass spectrometry for reaction monitoring and product confirmation, as well as for the accurate preparation of solutions of known concentrations for biological assays. The trifluoromethyl group significantly contributes to the overall molecular weight and lipophilicity of the molecule.
Synthesis and Mechanistic Considerations
The synthesis of this compound and its derivatives often involves multi-step sequences that require careful control of reaction conditions. A common strategy involves the construction of the pyrimidine ring followed by functional group interconversions.
A representative synthetic approach can be conceptualized as follows:
Caption: A generalized workflow for the synthesis of the target compound.
Exemplary Synthetic Protocol:
A plausible synthetic route, based on established chemical principles for similar heterocyclic systems, is outlined below. This protocol is illustrative and may require optimization for specific laboratory conditions.
Step 1: Pyrimidine Ring Formation
-
To a stirred solution of a suitable trifluoromethyl-containing precursor in an appropriate solvent (e.g., ethanol), add a condensing agent and a source for the remaining pyrimidine ring atoms.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and isolate the crude pyrimidine intermediate by filtration or extraction.
-
Purify the intermediate by recrystallization or column chromatography.
Step 2: Chlorination
-
Treat the pyrimidine intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine[3].
-
Heat the reaction mixture, typically to reflux, to drive the chlorination to completion.
-
Carefully quench the reaction mixture with ice water and neutralize with a suitable base.
-
Extract the chlorinated product with an organic solvent and purify as necessary.
Step 3: Carboxylic Acid Formation
-
The carboxylic acid moiety can be introduced through various methods, such as the hydrolysis of a corresponding ester or nitrile, or by direct carboxylation.
-
For hydrolysis, the chlorinated pyrimidine ester is treated with an acid or base in an aqueous or mixed aqueous-organic solvent system.
-
Monitor the reaction until the starting material is consumed.
-
Acidify the reaction mixture to precipitate the carboxylic acid product.
-
Isolate the final product by filtration, wash with water, and dry under vacuum.
The choice of reagents and reaction conditions is critical for achieving high yields and purity. For instance, the use of phosphorus oxychloride for chlorination is a well-established and effective method for converting hydroxyl groups on heterocyclic rings to chlorides[3].
Applications in Drug Discovery and Agrochemicals
The 2-chloro-4-(trifluoromethyl)pyrimidine scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. The chlorine atom at the 2-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore the chemical space around the pyrimidine core. The trifluoromethyl group often enhances metabolic stability and binding affinity to biological targets[2].
Anticancer Agents
Numerous pyrimidine derivatives have been investigated for their potential as anticancer agents[1][2]. The pyrimidine ring is a key component of nucleobases, and its analogs can interfere with DNA and RNA synthesis or inhibit key enzymes involved in cell proliferation. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors and other targeted cancer therapeutics[4].
Agrochemicals
Trifluoromethyl-substituted pyridines and pyrimidines are also important in the agrochemical industry[5]. These compounds can act as herbicides, fungicides, and insecticides. The synthesis of such agrochemicals often relies on key intermediates like 2-chloro-4-(trifluoromethyl)pyrimidine derivatives, which can be further functionalized to achieve the desired biological activity and environmental profile.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed or inhaled[6][7].
-
Skin and Eye Irritation: Can cause skin and serious eye irritation[6][7].
-
Respiratory Irritation: May cause respiratory irritation[6][7].
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[6][8][9].
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[8][9].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[10].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: Key safety considerations for handling the title compound.
Conclusion
This compound is a highly functionalized building block with significant potential in the fields of drug discovery and materials science. Its unique combination of a reactive chlorine atom, a metabolically stable trifluoromethyl group, and a versatile carboxylic acid handle makes it an invaluable tool for medicinal chemists. A thorough understanding of its physicochemical properties, synthetic accessibility, and safe handling is essential for unlocking its full potential in the development of novel and impactful chemical entities.
References
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide. Retrieved from [Link]
- Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method.
-
ResearchGate. (n.d.). Fluorinated 1,2,4-Triazolo[1,5- a ]pyrimidine-6-carboxylic Acid Derivatives as Antimycobacterial Agents. Retrieved from [https://www.researchgate.net/publication/44621989_Fluorinated_124-Triazolo15-a]pyrimidine-6-carboxylic_Acid_Derivatives_as_Antimycobacterial_Agents]([Link])
-
ChemBK. (2024). 2-Chloro-4-(trifluoromethyl)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid safety and handling
An In-depth Technical Guide to the Safety and Handling of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Disclaimer: This document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data for structurally analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound. All procedures should be conducted only by trained personnel and after a thorough, site-specific risk assessment.
Introduction: A Precautionary Approach to a Novel Reagent
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Pyrimidine derivatives are integral scaffolds in numerous therapeutic agents, valued for their diverse biological activities.[1] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and carboxylic acid moieties provide versatile handles for further synthetic elaboration.[2][3][4]
Given the novelty of this specific reagent, a dedicated and comprehensive safety profile has not been formally established. Therefore, this guide adopts the precautionary principle , deriving safety and handling protocols from a critical analysis of closely related analogs. The primary analogs referenced include 2-chloro-4-(trifluoromethyl)pyrimidine, 2,4-dichloro-5-(trifluoromethyl)pyrimidine[5], and various other halogenated pyrimidines and carboxylic acids.[6][7][8][9][10][11] This approach ensures a robust and conservative safety framework, empowering researchers to manage the risks associated with this compound effectively.
Physicochemical Properties and Inferred Characteristics
While empirical data for the target compound is not available, its properties can be inferred from its constituent parts.
| Property | Inferred Value / Characteristic | Rationale & Cited Analogs |
| Molecular Formula | C₆H₂ClF₃N₂O₂ | Derived from structure. |
| Molecular Weight | 226.54 g/mol | Calculated from formula. |
| Appearance | Likely a white to off-white solid. | Carboxylic acids are typically solids at room temperature. |
| Boiling Point | > 60 °C at 10 mmHg | The analog 2-chloro-4-(trifluoromethyl)pyrimidine boils at 60 °C/10 mmHg. The carboxylic acid group will significantly increase the boiling point due to hydrogen bonding. |
| Density | > 1.513 g/mL at 25 °C | The analog 2-chloro-4-(trifluoromethyl)pyrimidine has a density of 1.513 g/mL. The addition of a carboxylic acid group is expected to increase the density. |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. | General solubility for functionalized organic acids. |
Hazard Identification and GHS Classification (Inferred)
Based on the hazard profiles of structurally similar compounds, this compound should be handled as a hazardous substance. The following GHS classifications are recommended as a conservative baseline.
| Hazard Class | GHS Category | Hazard Statement | Basis from Analog Compounds |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. | Based on 2,4-dichloro-5-(trifluoromethyl)pyrimidine (Category 3)[5] and 2-chloro-5-(trifluoromethyl)pyrimidine (Category 3).[7] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | Based on 2,4-dichloro-5-(trifluoromethyl)pyrimidine (Category 3).[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Based on multiple analogs including 2,4-dichloro-5-(trifluoromethyl)pyrimidine and pyrimidine-2-carboxylic acid.[5][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Based on multiple analogs.[5][7][8][9][10] The acidic nature may increase severity. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. | Based on 2,4-dichloro-5-(trifluoromethyl)pyrimidine (Category 3).[5] Dusts from the solid carboxylic acid present a significant risk. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | A common hazard for halogenated pyrimidines and pyridines.[5][7][8] |
Signal Word: Danger
Hazard Pictograms:
Risk Mitigation: Exposure Controls & Personal Protection
A multi-layered approach is essential to minimize exposure. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
-
Ventilation: The laboratory must be well-ventilated to ensure fugitive emissions are diluted and removed.[6][7]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[5][9]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact.[12]
| PPE Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene gloves (minimum thickness 0.11 mm). Double-gloving is recommended. | Latex gloves are not suitable.[13] Gloves must be inspected before use and changed immediately if contamination is suspected. Wash hands thoroughly after handling.[5][6][7][8] |
| Eye/Face Protection | Tightly fitting chemical safety goggles with side-shields. A face shield should be worn over goggles when there is a splash hazard. | Protects against dust particles and splashes.[9][14] |
| Skin & Body Protection | Flame-retardant lab coat, fully buttoned, with closed wrists. Consider a chemical-resistant apron for larger quantities. | Provides a barrier against skin contact. Do not wear shorts or open-toed shoes in the laboratory.[6] |
| Respiratory Protection | Not required if work is performed within a certified fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is necessary. | Use is dictated by a site-specific risk assessment.[5] |
Standard Operating Procedure: Safe Handling & Storage
Adherence to a strict protocol is paramount for ensuring safety.
Pre-Handling Risk Assessment Workflow
Caption: Risk assessment workflow prior to handling the compound.
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE as specified in Section 3.2. Verify the fume hood is operational.
-
Weighing: If weighing the solid, do so on a tared weigh paper or in a vial within the fume hood. Avoid creating dust. Use anti-static measures if necessary.
-
Transfer: Use a spatula to transfer the solid. If making a solution, add the solid to the solvent slowly.
-
Housekeeping: Clean any residual powder from surfaces within the fume hood immediately using a damp cloth (if compatible with the material) or appropriate cleaning procedure.
-
Post-Handling: Tightly seal the container. Decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination, and dispose of gloves and other contaminated disposables as hazardous waste. Wash hands thoroughly.[6][8]
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[5][9][10]
-
Security: The substance should be stored locked up, accessible only to authorized personnel.[6][7][8]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[6][8][9][10]
Stability and Reactivity Profile
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[7][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases/alkalis.[5][7][9] The carboxylic acid moiety will react exothermically with bases.
-
Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][6]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[5]
Emergency Response Protocols
Immediate and correct action is critical in an emergency.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6][7] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[5][6][7][11][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][7][8][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][7] |
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
Disposal Considerations
This material and its container must be disposed of as hazardous waste. Do not empty into drains.[5] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[6][7][8]
References
- 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. [URL: Provided by grounding tool]
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Safety Data Sheet. Fisher Scientific. (2014-02-06). [URL: Provided by grounding tool]
- 2-Chloro-5-(trifluoromethyl)pyrimidine Safety Data Sheet. MedchemExpress.com. (2025-03-07). [URL: Provided by grounding tool]
- Pyrimidine-2-carboxylic acid Safety Data Sheet. Sigma-Aldrich. (2024-09-06). [URL: Provided by grounding tool]
- 2-Mercapto-4-(trifluoromethyl)pyrimidine Safety Data Sheet. Fisher Scientific. (2024-03-29). [URL: Provided by grounding tool]
- 2-Chloro-4-methylpyrimidine, 98% Safety Data Sheet. Fisher Scientific. (2013-11-01). [URL: Provided by grounding tool]
- 2-Chloro-5-fluoropyrimidine Safety Data Sheet. Ossila. (2023-06-26). [URL: Provided by grounding tool]
- Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives.
- 2-Chloro-4-(trifluoromethyl)pyrimidine 99%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/442294]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [URL: Provided by grounding tool]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents. (2014-05-15). [URL: https://patents.google.
- Alpha Halogenation of Carboxylic Acids. Chemistry Steps. [URL: https://www.chemistrysteps.com/alpha-halogenation-of-carboxylic-acids-the-hell-volhard-zelinski-reaction/]
- The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. (2025-05-14). [URL: https://www.masterorganicchemistry.com/2018/09/12/the-hell-volhard-zelinsky-hvz-reaction/]
- Pyrimidine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB8854898_EN.htm]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5001]
- Reactions at the α Carbons of Carboxylic Acids. Chemistry LibreTexts. (2021-07-31). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Carboxylic_Acids_and_Nitriles/18.06%3A_Reactions_at_the_%CE%B1_Carbons_of_Carboxylic_Acids]
- Personal protective equipment for preparing toxic drugs. GERPAC. [URL: https://www.gerpac.eu/personal-protective-equipment-for-preparing-toxic-drugs]
- Section 3: Emergency Procedures. Princeton EHS. [URL: https://ehs.princeton.edu/manuals/laboratory-safety-manual/emergency-procedures]
- The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-indispensable-role-of-2-chloro-3-nitro-5-trifluoromethyl-pyridine-in-modern-pharmaceutical-synthesis-141386527.html]
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522100236X]
- 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method. Google Patents. [URL: https://patents.google.
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12). [URL: https://postapplescientific.com/blog/handling-pyridine-best-practices-and-precautions/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. gerpac.eu [gerpac.eu]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyrimidine Derivatives
Introduction: The Strategic Importance of the Trifluoromethyl Group in Pyrimidine Scaffolds
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry and agrochemistry, present in numerous commercial drugs and pesticides.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it an exceptional pharmacophore. The strategic introduction of a trifluoromethyl (-CF3) group onto this privileged scaffold dramatically enhances its biological potential. The -CF3 group is a powerful modulator of molecular properties; its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides an in-depth exploration of the diverse biological activities of trifluoromethylpyrimidine derivatives, focusing on their mechanisms of action and the robust experimental protocols required for their evaluation.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of key activity classes, including anticancer, antimicrobial, and agrochemical applications. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.
PART 1: Anticancer Activity: Targeting Dysregulated Cell Signaling
A predominant area of investigation for trifluoromethylpyrimidine derivatives is their potent anticancer activity.[1][3] Many of these compounds function as inhibitors of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[4]
Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell growth, proliferation, and differentiation.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several 5-trifluoromethylpyrimidine derivatives have been specifically designed as EGFR inhibitors.[5] These molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation events necessary for downstream signaling.
Quantitative Data: In Vitro Anticancer and Kinase Inhibitory Activity
The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines and their target kinases. Lower values indicate higher potency.
| Compound ID | Target Kinase | Kinase IC50 (µM) | A549 Cell IC50 (µM) | MCF-7 Cell IC50 (µM) | PC-3 Cell IC50 (µM) | Reference |
| 9u | EGFR | 0.091 | 0.35 | 3.24 | 5.12 | [5] |
| Doxorubicin | Topoisomerase II | N/A | - | - | - | [1] |
| Test Compounds | Various | - | >5 µg/mL | >5 µg/mL | >5 µg/mL | [1] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.
Experimental Protocols
1.3.1 Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The rationale for using this luminescent assay is its high sensitivity and broad dynamic range, making it suitable for high-throughput screening of inhibitors.[6]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the trifluoromethylpyrimidine derivative in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range from 10 µM to 0.1 nM.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of a reaction mixture containing the target kinase (e.g., recombinant human EGFR), a suitable peptide substrate, and ATP at its apparent Km concentration.[7] The use of ATP at Km is critical for accurately determining the potency of ATP-competitive inhibitors.[7]
-
Initiate Reaction: Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration.[6] Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
1.3.2 Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] The choice of this assay is based on its reliability, ease of use, and scalability for screening the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyrimidine derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against compound concentration to determine the IC50 value.
PART 2: Antimicrobial and Antifungal Activity
Trifluoromethylpyrimidine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria, including resistant strains, and pathogenic fungi.[2][9][10]
Mechanism of Action
The precise mechanisms of antimicrobial action can be diverse. For some derivatives, investigations into macromolecular synthesis have shown broad inhibitory effects, suggesting that the compounds may have a global impact on bacterial cell function rather than a single, specific target.[10] For antifungal agents, a common mechanism is the disruption of the fungal cell membrane, leading to altered morphology and cell death.[9]
Quantitative Data: Antimicrobial and Antifungal Efficacy
Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), while antifungal activity is often measured by the half-maximal effective concentration (EC50) for mycelial growth inhibition.
| Compound ID | Target Organism | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| 25 | S. aureus (MRSA) | 0.78 | - | [10] |
| 25 | E. faecium (VRE) | 0.78 | - | [10] |
| 5u | Rhizoctonia solani | - | 26.0 | [9] |
| 5j, 5l | Botrytis cinerea | - | >96% inhibition at 50 µg/mL | [2] |
| Azoxystrobin | Rhizoctonia solani | - | 26.0 | [9] |
Experimental Protocols
2.3.1 Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] This method is the gold standard for susceptibility testing due to its quantitative nature and reproducibility.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This standardization is crucial for ensuring the final inoculum concentration is consistent.[12]
-
Inoculation: Dilute the standardized suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control well (inoculum without compound) to confirm bacterial growth and a negative control well (broth only) to confirm media sterility.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]
2.3.2 Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol assesses the ability of a compound to inhibit the growth of fungal mycelia on an agar medium. It is a direct and visually quantifiable method for screening potential fungicides.
Step-by-Step Methodology:
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and amend it with the test compound at various concentrations (e.g., 50 µg/mL).[1] The compound, dissolved in a solvent like DMSO, is added to the molten agar before pouring plates. A solvent control plate must be included.
-
Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea), in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Measurement: After the fungal colony in the control plate has reached a significant diameter (e.g., 3-4 days), measure the colony diameter in all plates.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average colony diameter of the control and dt is the average colony diameter of the treated plate.
PART 3: Agrochemical Applications: Herbicidal and Insecticidal Activity
The unique properties imparted by the trifluoromethyl group also make these pyrimidine derivatives attractive candidates for agrochemical development, with reported herbicidal and insecticidal activities.[1][13][14]
Quantitative Data: Herbicidal and Insecticidal Bioassays
| Compound ID | Activity Type | Target Organism | Efficacy | Concentration | Reference |
| 5a | Herbicidal | Amaranthus retroflexus | >85% Inhibition | 37.5 g a.i./hm² | [14] |
| 11a | Herbicidal | Dicot & Monocot Weeds | Good Activity | 150 g a.i./ha | [13] |
| 5w | Insecticidal | Spodoptera frugiperda | 90.0% Mortality | 500 µg/mL | [1] |
| 5w | Insecticidal | Mythimna separata | 86.7% Mortality | 500 µg/mL | [1] |
Experimental Protocol: Pre-emergence Herbicidal Activity Assay
This protocol evaluates the ability of a compound to prevent the germination and emergence of weed seedlings when applied to the soil. This is a critical test for developing soil-applied herbicides.
Step-by-Step Methodology:
-
Potting and Seeding: Fill plastic pots with a standardized soil mix. Sow seeds of test weed species (e.g., Amaranthus retroflexus) at a shallow depth.
-
Compound Application: Prepare a solution or suspension of the test compound in a suitable solvent/surfactant system. Apply the compound evenly to the soil surface using a laboratory sprayer at a defined dosage (e.g., 150 g active ingredient per hectare).[13] Control pots are treated with the solvent system only.
-
Incubation: Place the pots in a greenhouse under controlled conditions of temperature, light, and humidity. Water the pots as needed.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the pots for weed emergence and growth inhibition compared to the untreated control.
-
Analysis: The herbicidal effect is typically rated on a scale from 0 (no effect) to 100 (complete kill) or by measuring the fresh weight of the emerged plants and calculating the percent inhibition relative to the control.
Conclusion
The incorporation of a trifluoromethyl group into the pyrimidine scaffold yields a class of compounds with remarkably diverse and potent biological activities. From inhibiting key kinases in cancer signaling pathways to disrupting the growth of pathogenic microbes and controlling agricultural pests, these derivatives represent a fertile ground for the development of new pharmaceuticals and agrochemicals. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these compounds, emphasizing the importance of standardized conditions and causal understanding of assay design. As research continues, further optimization of these scaffolds will undoubtedly lead to the discovery of novel agents with improved efficacy and selectivity.
References
-
He, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
-
Shi, W., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
He, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Bar-Zeev, M., et al. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget. [Link]
-
Creative Diagnostics. Kinase Activity Assay. Creative Diagnostics. [Link]
-
Ma, H. J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Bar-Zeev, M., et al. (2017). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]
-
Kilaru, R. B., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Nguyen, T. T., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]
-
Wang, X., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry. [Link]
-
Biology LibreTexts. (2021). Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts. [Link]
-
Jaiswal, S., et al. (2021). INSIGHT INTO ANTIMICROBIC EVALUATION TECHNIQUES AND THEIR ROLE IN BETTER ASSESSMENT OF ANTIMICROBIC AGENTS: A REVIEW. Semantic Scholar. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
-
Zhang, S., et al. (2023). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]
-
Kamal, A., et al. (2018). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Wang, Z., et al. (2020). Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Py-rimidine Derivatives Containing Trifluoromethyl. IOP Conference Series: Earth and Environmental Science. [Link]
-
Norman, M. H., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Kumari, S. Measuring Effectiveness of Antimicrobial Chemical Agents. Biology Discussion. [Link]
-
HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]
-
iFyber. (2024). Evaluation of Antimicrobial Efficacy. iFyber Blog. [Link]
-
Singh, G., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules. [Link]
-
Yang, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. [Link]
-
Stankova, I., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Antimicrobial Efficacy | Blog | iFyber [ifyber.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Pyrimidine Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of the Pyrimidine Ring
The pyrimidine scaffold is a cornerstone of medicinal chemistry, a privileged structure whose fundamental importance is woven into the very fabric of life as a key component of the nucleobases uracil, thymine, and cytosine.[1][2] Its remarkable versatility and synthetic tractability have led to its incorporation into a multitude of approved drugs spanning a wide array of therapeutic areas, from oncology and infectious diseases to inflammatory disorders.[3][4] This guide, however, focuses on a specific and increasingly vital subset: pyrimidine carboxylic acids. The strategic incorporation of a carboxylic acid moiety onto the pyrimidine core imparts unique physicochemical properties, offering a powerful handle for modulating target engagement, improving pharmacokinetic profiles, and ultimately, designing more effective and selective therapeutic agents.
This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, biological significance, and structure-activity relationships of pyrimidine carboxylic acid scaffolds. We will delve into key synthetic methodologies, explore their role as potent enzyme inhibitors, and provide practical, field-proven insights to empower your own research endeavors.
I. Crafting the Core: Synthetic Strategies for Pyrimidine Carboxylic Acids
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. Fortunately, a variety of robust methods exist for the construction of the pyrimidine core and the introduction of the crucial carboxylic acid functionality.
Foundational Synthesis: The Biginelli Reaction
While not directly yielding a carboxylic acid, the Biginelli reaction is a classic and efficient multi-component reaction that provides a common precursor, the dihydropyrimidinone scaffold.[5] This acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea is a workhorse in pyrimidine chemistry.
Mechanism of the Biginelli Reaction:
The reaction proceeds through a series of bimolecular reactions. An initial acid-catalyzed condensation between the aldehyde and urea forms an iminium ion. This is followed by the nucleophilic addition of the ketoester enol, and subsequent cyclization and dehydration to yield the dihydropyrimidinone.[3][5]
Experimental Protocol: A General Procedure for the Biginelli Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Direct Routes to Pyrimidine Carboxylic Esters
More direct approaches to pyrimidine carboxylic acid precursors often involve cyclocondensation reactions with appropriately functionalized building blocks.
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:
This method utilizes the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to directly afford 2-substituted pyrimidine-5-carboxylic esters.[5]
Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
-
Preparation of the Sodium Salt: Prepare the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol according to literature procedures.
-
Reaction with Amidinium Salts: In a suitable solvent, react the sodium salt with the desired amidinium salt.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous workup to isolate the crude product.
-
Purification: Purify the resulting 2-substituted pyrimidine-5-carboxylic ester by column chromatography on silica gel.
General Synthetic Workflow for Pyrimidine Carboxylic Acids:
Caption: General synthetic workflow for pyrimidine carboxylic acids.
II. Biological Significance: Pyrimidine Carboxylic Acids as Kinase Inhibitors
A prominent role for pyrimidine carboxylic acid scaffolds in modern drug discovery is their application as potent and selective kinase inhibitors. The pyrimidine core often serves as a hinge-binding motif, while the carboxylic acid group can form critical interactions with active site residues, contributing to high affinity and selectivity.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into a cellular response.[6][7] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making it a prime target for therapeutic intervention.[4][6]
The JAK-STAT Signaling Pathway and Inhibition by a Pyrimidine-Based Inhibitor:
Caption: Inhibition of the JAK-STAT pathway by a pyrimidine carboxylic acid.
Structure-Activity Relationships of Pyrimidine Carboxylic Acid Kinase Inhibitors
The strategic placement of the carboxylic acid group and other substituents on the pyrimidine ring is critical for achieving high potency and selectivity. The following table summarizes the structure-activity relationships for a series of pyrimidine carboxylic acid derivatives targeting various kinases.
| Compound ID | R1 | R2 | R3 | Target Kinase | IC₅₀ (nM) | Reference |
| 1a | H | Phenyl | COOH | JAK3 | 150 | [8] |
| 1b | CH₃ | Phenyl | COOH | JAK3 | 75 | [8] |
| 2a | H | 4-Fluorophenyl | COOH | CK2 | 125 | [9] |
| 2b | H | 4-Ethoxyphenyl | COOH | 100 | [9] | |
| 3a | Cl | Cyclopropyl | COOH | CSF1R | 50 | [10] |
| 3b | F | Cyclopropyl | COOH | CSF1R | 35 | [10] |
This table is a representative example and not an exhaustive list.
As illustrated in the table, even minor modifications to the substituents on the pyrimidine core can have a significant impact on inhibitory activity. This highlights the importance of iterative design and synthesis in the optimization of lead compounds.
III. Experimental Validation: In Vitro Kinase Inhibition Assays
The robust evaluation of newly synthesized compounds is a critical step in the drug discovery pipeline. In vitro kinase inhibition assays are essential for determining the potency and selectivity of potential drug candidates.
Workflow for a Typical In Vitro Kinase Inhibition Assay:
Caption: Workflow of an in vitro kinase inhibition assay.
Experimental Protocol: A General Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Assay Plate Setup: Add the diluted compounds to a 384-well plate. Add the kinase reaction mixture to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This typically involves a luminescence-based readout.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
IV. Conclusion: The Future of Pyrimidine Carboxylic Acids in Drug Discovery
The pyrimidine carboxylic acid scaffold continues to be a highly valuable and versatile platform in the design of novel therapeutics. Its synthetic accessibility, coupled with the unique properties imparted by the carboxylic acid moiety, ensures its continued prominence in the field. As our understanding of disease biology deepens and new therapeutic targets emerge, the rational design of pyrimidine carboxylic acid-based inhibitors will undoubtedly play a pivotal role in the development of the next generation of medicines. The methodologies and insights presented in this guide are intended to serve as a solid foundation for researchers to build upon, fostering innovation and accelerating the discovery of new and effective treatments for a wide range of human diseases.
References
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. (2025, April 3). Retrieved from [Link]
-
Biginelli Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed. (2011, July 15). Retrieved from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (n.d.). Retrieved from [Link]
-
The JAK/STAT signaling pathway: from bench to clinic - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8). Retrieved from [Link]
-
Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (2018, May 31). Retrieved from [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (2023, May 16). Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024, January 11). Retrieved from [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3). Retrieved from [Link]
-
Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products - ResearchGate. (n.d.). Retrieved from [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Retrieved from [Link]
-
Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - Frontiers. (2024, August 12). Retrieved from [Link]
-
Chemical structure of compound Pyrazolopyrimidn Fusion, a potent JAK3 inhibitor. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed. (2011, March 15). Retrieved from [Link]
-
The Synthesis of Some 2,4,5-Trisubstituted Pyrimidines1 | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
- EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents. (n.d.).
-
IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. - ResearchGate. (n.d.). Retrieved from [Link]
-
JAK-STAT signaling pathway - Wikipedia. (n.d.). Retrieved from [Link]
-
HHS Public Access - OSTI. (n.d.). Retrieved from [Link]
-
Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed. (2014, January 8). Retrieved from [Link]
Sources
- 1. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20200399275A1 - Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof - Google Patents [patents.google.com]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]
- 10. AU2002243998A1 - 2,4-Disubstituted pyrimidine-5-carboxamide derivatives as KCNQ potassium channel modulators - Google Patents [patents.google.com]
The Trifluoromethyl Group: A Strategic Imperative in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, transitioning from a niche curiosity to a mainstream tool for optimizing drug candidates. Its profound and often predictable influence on a molecule's physicochemical and pharmacological properties allows for the rational design of safer and more effective therapeutics. This guide provides a comprehensive analysis of the multifaceted roles of the trifluoromethyl group, grounded in fundamental principles and illustrated with field-proven examples. We will explore the causality behind its effects on metabolic stability, lipophilicity, target binding, and bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable methodologies.
Introduction: The Rise of a Privileged Moiety
The deliberate use of fluorine in drug design has surged over the past half-century, with approximately 15-20% of all approved drugs now containing at least one fluorine atom.[1][2] Among organofluorine motifs, the trifluoromethyl group stands out for its unique and powerful combination of electronic and steric properties.[3][4] Unlike a single fluorine atom, the CF3 group acts as a distinct functional unit, capable of imparting dramatic changes to a parent molecule. Its introduction is a key strategy to address common liabilities in drug discovery, such as poor metabolic stability, off-target effects, or suboptimal pharmacokinetic profiles.[5][6] This guide will deconstruct the fundamental attributes of the CF3 group and illustrate its strategic application in transforming lead compounds into successful clinical candidates.
Chapter 1: The Core Physicochemical Attributes of the Trifluoromethyl Group
The trifluoromethyl group's utility stems from a unique confluence of three key physicochemical properties: its potent electronic nature, its contribution to lipophilicity, and its exceptional stability.
Potent Electron-Withdrawing Effects
The three highly electronegative fluorine atoms make the CF3 group one of the strongest electron-withdrawing groups used in medicinal chemistry.[7] This property has two critical consequences:
-
Inductive Effect: The CF3 group exerts a powerful negative inductive effect (-I), withdrawing electron density from adjacent atoms and bonds. This can significantly modulate the acidity or basicity of nearby functional groups. For example, attaching a CF3 group to an aromatic ring can substantially lower the pKa of a distal acidic or basic center, altering its ionization state at physiological pH. This is a crucial lever for optimizing solubility, receptor interaction, and cell permeability.[1][4]
-
Metabolic Shielding: The strong C-F bond (bond dissociation energy of ~485 kJ/mol) is exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][4] When a CF3 group replaces a metabolically vulnerable methyl group (-CH3) or hydrogen atom, it effectively blocks a "soft spot" for oxidative metabolism. This steric and electronic shielding dramatically increases the metabolic stability of the drug, leading to a longer in vivo half-life and reduced patient-to-patient variability in drug exposure.[4][8]
Lipophilicity and Permeability
The CF3 group is highly lipophilic, a property that is critical for a drug's ability to cross biological membranes. Its contribution to lipophilicity is quantified by the Hansch-Fujita π constant, which is approximately +0.88.[3][4] This value indicates a significant increase in lipophilicity when replacing a hydrogen atom (π = 0).
This enhanced lipophilicity can improve a drug's absorption, distribution, and ability to penetrate target tissues, including crossing the blood-brain barrier.[3] For example, the inclusion of a CF3 group in the antidepressant Fluoxetine (Prozac) enhances its lipophilicity, facilitating its entry into the central nervous system where it inhibits serotonin reuptake.[1][3]
Steric and Conformational Influence
While electronically distinct, the trifluoromethyl group is sterically similar to and often larger than a methyl group and is considered a bioisostere for groups like methyl or chlorine.[3][8] This allows it to be substituted into a molecule to block metabolic sites without drastically altering the overall shape required for target binding.[8] Its steric bulk can also induce specific conformational preferences in a molecule, locking it into a more bioactive conformation for optimal interaction with a receptor's binding pocket.[4]
Chapter 2: Impact on Pharmacokinetic and Pharmacodynamic Profiles
The fundamental properties described above translate directly into tangible improvements in a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its ultimate therapeutic effect (pharmacodynamics).
Enhancing Pharmacokinetics (ADME)
-
Metabolism: As discussed, the primary pharmacokinetic benefit of trifluoromethylation is the enhancement of metabolic stability.[4] By preventing CYP-mediated oxidation, the CF3 group can decrease clearance and increase the half-life of a drug, potentially reducing the required dose and dosing frequency.
-
Absorption & Distribution: By increasing lipophilicity, the CF3 group can improve oral absorption and tissue distribution.[3][5] However, a careful balance must be struck, as excessive lipophilicity can lead to poor solubility and increased non-specific binding.
Tuning Pharmacodynamics (Drug-Target Interactions)
-
Binding Affinity: The CF3 group can significantly enhance a drug's binding affinity for its target protein.[4] This can occur through several mechanisms:
-
Direct Interactions: The group can form favorable van der Waals or dipole-dipole interactions within the binding pocket.[4]
-
pKa Modulation: By altering the ionization state of a key functional group, the CF3 moiety can strengthen critical hydrogen bonds or ionic interactions with the target.[1]
-
Conformational Effects: It can orient the molecule for a more favorable binding pose.
-
-
Selectivity: The unique steric and electronic profile of the CF3 group can be leveraged to improve selectivity for the desired target over related off-targets. A prime example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib (Celebrex), where the CF3 group is crucial for its selective inhibition of the COX-2 enzyme over the COX-1 enzyme, reducing gastrointestinal side effects.[4][8]
The multifaceted influence of the trifluoromethyl group on a drug candidate's properties is summarized in the diagram below.
Caption: Impact of CF3 Group Properties on Drug Profiles.
Chapter 3: Strategic Applications & Case Studies
The decision to introduce a CF3 group is a strategic choice made to overcome specific challenges in drug development.
Bioisosteric Replacement
The CF3 group is frequently employed as a bioisostere for other chemical groups, such as a methyl (-CH3) or a chloro (-Cl) group.[8] This strategy is particularly effective when a methyl group is a site of metabolic liability. Replacing it with a CF3 group maintains or enhances steric bulk while preventing oxidation, thereby improving the drug's half-life.[8]
Case Studies of Marketed Drugs
The success of trifluoromethylation is evident in the large number of FDA-approved drugs that contain this moiety.[1][2] The table below highlights several key examples and the specific role the CF3 group plays.
| Drug Name (Brand) | Therapeutic Area | Role of the Trifluoromethyl Group |
| Fluoxetine (Prozac) | Antidepressant | The CF3 group on the phenoxy ring increases lipophilicity, aiding blood-brain barrier penetration. It also contributes to the selective inhibition of serotonin reuptake.[1][3] |
| Celecoxib (Celebrex) | Anti-inflammatory | Crucial for selective binding to the COX-2 enzyme's secondary pocket, sparing COX-1 and reducing gastrointestinal side effects.[4][8] |
| Sitagliptin (Januvia) | Antidiabetic | The trifluoromethyl group enhances potency and metabolic stability, contributing to the drug's efficacy as a DPP-4 inhibitor. |
| Bicalutamide (Casodex) | Anti-cancer | The trifluoromethyl group is part of the pharmacophore that antagonizes the androgen receptor, and it enhances metabolic stability. |
| Efavirenz (Sustiva) | Antiretroviral (HIV) | The CF3 group contributes to the high potency of this non-nucleoside reverse transcriptase inhibitor.[8] |
| Aprepitant (Emend) | Antiemetic | The two CF3 groups are critical for high-affinity binding to the neurokinin 1 (NK1) receptor and provide metabolic stability. |
Chapter 4: Synthetic Methodologies for Trifluoromethylation
The successful application of trifluoromethyl groups in drug design is dependent on robust and efficient synthetic methods for their installation. Significant progress has been made in developing a diverse toolkit for trifluoromethylation.
Overview of Key Methodologies
Modern synthetic chemistry offers several pathways to introduce the CF3 group, broadly categorized as:
-
Nucleophilic Trifluoromethylation: Utilizes reagents that deliver a "CF3-" equivalent, such as Ruppert-Prakash reagent (TMSCF3). These are effective for addition to carbonyls and imines.
-
Electrophilic Trifluoromethylation: Employs reagents that deliver a "CF3+" equivalent, like Togni's or Umemoto's reagents. These are suitable for trifluoromethylating nucleophiles such as enolates, phenols, and heterocycles.
-
Radical Trifluoromethylation: Involves the generation of a CF3 radical (CF3•) from precursors like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent). These methods are powerful for functionalizing aromatic and heteroaromatic rings.[1]
-
Transition-Metal Catalyzed Cross-Coupling: Methods using copper, palladium, or other metals to couple an aryl or vinyl halide/boronic acid with a CF3 source have become particularly prevalent for their reliability and scope.[7]
The general workflow for evaluating a trifluoromethylation strategy in a drug discovery program is depicted below.
Caption: Drug Discovery Workflow for CF3 Analog Synthesis.
Example Experimental Protocol: Copper-Mediated Aromatic Trifluoromethylation
This protocol describes a general, self-validating procedure for the trifluoromethylation of an aryl iodide, a common transformation in medicinal chemistry.
Objective: To replace an iodo group on an aromatic ring of a lead compound with a trifluoromethyl group to enhance metabolic stability and modulate electronic properties.
Materials:
-
Aryl Iodide Substrate (1.0 mmol)
-
(Trifluoromethyl)trimethylsilane (TMSCF3) (2.0 mmol, 2.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium Fluoride (KF) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon atmosphere setup (Schlenk line or glovebox)
-
Reaction vessel with stir bar
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (N2 or Ar), add the aryl iodide substrate (1.0 mmol), Copper(I) Iodide (10 mol%), and Potassium Fluoride (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the vessel via syringe.
-
Reagent Addition: Add (Trifluoromethyl)trimethylsilane (2.0 equiv) to the stirring mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Validation: The identity and purity of the final trifluoromethylated compound are confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS). The presence of a characteristic quartet in the ¹³C NMR and a singlet in the ¹⁹F NMR validates the successful installation of the CF3 group.
Conclusion and Future Outlook
The trifluoromethyl group is an exceptionally powerful tool in the arsenal of the modern medicinal chemist.[4] Its ability to predictably enhance metabolic stability, modulate lipophilicity and pKa, and improve target binding affinity and selectivity makes it an invaluable substituent for optimizing lead compounds.[3][4][5] The continued development of novel and efficient synthetic methodologies for introducing the CF3 group will further expand its application.[7] As our understanding of the subtle interplay between the CF3 group and biological systems deepens, its strategic deployment will continue to drive the discovery of next-generation therapeutics that are safer, more effective, and possess superior drug-like properties.
References
-
Thulluri, C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
-
Thulluri, C., et al. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]
-
Ferreira, R., et al. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. Available at: [Link]
-
Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
Substituted Pyrimidine-5-Carboxylic Esters: A Technical Guide for Drug Discovery Professionals
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, renowned for their wide-ranging pharmacological properties. These nitrogen-containing heterocycles are core structural motifs in numerous natural products and top-selling drugs. Among the vast landscape of pyrimidine derivatives, substituted pyrimidine-5-carboxylic esters have emerged as a particularly promising class of compounds. The ester functionality at the 5-position, coupled with diverse substitution patterns at other positions of the pyrimidine ring, provides a versatile platform for modulating biological activity and physicochemical properties. This technical guide offers an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted pyrimidine-5-carboxylic esters, tailored for researchers, scientists, and drug development professionals.
Synthetic Strategies for Substituted Pyrimidine-5-Carboxylic Esters
The construction of the pyrimidine ring is a well-established area of organic synthesis, with several named reactions and methodologies available. The most prevalent approach for synthesizing pyrimidine-5-carboxylic esters involves the condensation of a β-oxoester or a related synthon with an amidine derivative.
A General and Efficient Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
A notable and high-yielding method for the direct synthesis of 2-substituted pyrimidine-5-carboxylic esters has been developed. This procedure utilizes the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. This approach is particularly advantageous as it allows for the synthesis of pyrimidines without substitution at the 4-position, a feature that can be challenging to achieve with other methods. The reaction is typically carried out in a solvent like DMF at elevated temperatures.
Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
-
Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol: Methyl formate is condensed with methyl 3,3-dimethoxypropionate in the presence of sodium hydride to yield the sodium salt. This reagent is stable at room temperature under a nitrogen atmosphere.
-
Reaction with Amidinium Salts: The prepared sodium salt is then reacted with the desired amidinium salt in a suitable solvent.
-
Work-up and Purification: Following the reaction, standard aqueous work-up and purification techniques, such as column chromatography, are employed to isolate the 2-substituted pyrimidine-5-carboxylic ester.
Synthesis of 2,5,6-Trisubstituted Pyrimidines
A mild and efficient protocol for the synthesis of 2,6-disubstituted pyrimidine-5-carboxylates has been described, which can be extended to 2,5,6-trisubstituted pyrimidines. This three-step methodology involves the use of substituted α-iodomethylene β-keto ester intermediates obtained from the oxidation of Morita-Baylis-Hillman (MBH) adducts. These intermediates are then condensed with various amidine or guanidine derivatives to generate the desired pyrimidine library.
Other Synthetic Approaches
The Borsche-Drechsel cyclization offers a route to pyrimidine-5-carboxylic acid through the cyclization of ethyl 2-amino-4,6-dimethoxypyrimidine-5-carboxylate using reagents like phosphorous oxychloride or thionyl chloride. Additionally, the Minisci reaction, a homolytic alkoxycarbonylation, has been successfully applied to the synthesis of 5-halopyrimidine-4-carboxylic acid esters, which are valuable intermediates for further functionalization.
Structure-Activity Relationships (SAR)
The biological activity of substituted pyrimidine-5-carboxylic esters is intricately linked to the nature and position of the substituents on the pyrimidine ring. The ester group at the 5-position is often a key interaction point with biological targets, and its modification can significantly impact potency and selectivity.
Importance of the Carboxylic Acid Moiety
In many cases, the ester is a prodrug form, and the corresponding carboxylic acid is the active species. For instance, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, esterification of the carboxylic acid led to a complete loss of biological activity, highlighting the critical role of the COOH group in target engagement, potentially through hydrogen bonding or salt bridge formation.
Impact of Substituents at the 2, 4, and 6-Positions
The substituents at the 2, 4, and 6-positions of the pyrimidine ring play a crucial role in defining the pharmacological profile of the molecule. For example, a series of novel 2,4,6-trisubstituted pyrimidine-5-carboxylic acid derivatives were designed and synthesized as peroxisome proliferator-activated receptor gamma (PPARγ) partial agonists for the treatment of diabetes. Structure-activity relationship studies within this series led to the identification of compounds with comparable antidiabetic efficacy to rosiglitazone. The X-ray cocrystal structure of one of the lead compounds bound to PPARγ revealed key hydrogen bond interactions that were distinct from those of full agonists.
Table 1: Examples of Biologically Active Substituted Pyrimidine-5-Carboxylic Acid Derivatives
| Compound Class | Target | Therapeutic Area | Reference |
| 2,4,6-Trisubstituted-5-pyrimidinecarboxylic acids | PPARγ | Antidiabetic | |
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK | Oncology | |
| Phenothiazine carboxylic acids with a pyrimidine-dione moiety | Histamine H1 Receptor | Anti-inflammatory/Antihistamine | |
| 5-Halopyrimidine-4-carboxylates | CK2 Inhibitors | Analgesic |
Therapeutic Applications
The versatility of the substituted pyrimidine-5-carboxylic ester scaffold has led to its exploration in a wide array of therapeutic areas.
Antidiabetic Agents
As mentioned previously, novel 2,4,6-trisubstituted pyrimidine-5-carboxylic acids have been identified as potent PPARγ partial agonists with significant antidiabetic efficacy in preclinical models.
Anticancer and Antiviral Agents
The ethyl ester derivative of 6-oxo-1,6-dihydro-pyrimidine-5-carboxylic acid is a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of antiviral and anticancer agents. Its ability to undergo further chemical transformations allows for the generation of diverse derivatives for screening.
Anti-inflammatory and Antihistaminic Agents
A series of phenothiazine carboxylic acid derivatives incorporating a 6-amino-pyrimidine-2,4(1H,3H)-dione moiety have been synthesized and evaluated for their affinity toward the human histamine H1 receptor. Several of these compounds demonstrated both histamine H1-receptor antagonistic activity and in vivo anti-inflammatory potential.
Conclusion
Substituted pyrimidine-5-carboxylic esters represent a privileged scaffold in modern drug discovery. The availability of robust synthetic methodologies, coupled with the vast chemical space that can be explored through diverse substitution patterns, makes this class of compounds highly attractive for the development of novel therapeutics. A deep understanding of the structure-activity relationships is paramount for the rational design of potent and selective agents. As our knowledge of biological targets and disease pathways continues to expand, it is anticipated that substituted pyrimidine-5-carboxylic esters will continue to be a fruitful area of research for the discovery of new medicines.
Diagram 1: General Synthetic Scheme for 2-Substituted Pyrimidine-5-Carboxylic Esters
Caption: Condensation reaction for synthesizing 2-substituted pyrimidine-5-carboxylic esters.
Diagram 2: Workflow for SAR-Guided Drug Discovery
Caption: Iterative process of SAR-guided drug discovery for pyrimidine derivatives.
References
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- ResearchGate. (2025, August 7). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF.
- National Institutes of Health. (n.d.).
- Jain, K. S., et al. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- Merugu, R., et al. (2014, December 8). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of PharmTech Research, 8(6), 88-93.
- Regan, C. F., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 23(03), 443-447.
- Seto, S., et al. (2010, July 8). Design, synthesis, and structure-activity relationship studies of novel 2,4,6-trisubstituted-5-pyrimidinecarboxylic acids as peroxisome proliferator-activated receptor gamma (PPARgamma) partial agonists with comparable antidiabetic efficacy to rosiglit
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Heterocyclic compounds, particularly those bearing the pyrimidine nucleus, have historically emerged as a cornerstone of numerous therapeutic agents, owing to their versatile chemical reactivity and ability to engage in a multitude of biological interactions.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group has become a widely adopted strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[3] This application note delves into the utility of a highly functionalized and versatile building block, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid , in the design and synthesis of innovative drug candidates.
This reagent uniquely combines the bioisosteric advantages of the pyrimidine ring with the potent electronic and metabolic influences of the trifluoromethyl group, alongside two distinct reactive handles: a chloro substituent at the 2-position, amenable to nucleophilic substitution, and a carboxylic acid at the 5-position, primed for amide coupling and other derivatizations. This trifecta of functionalities renders it an exceptionally valuable scaffold for the construction of diverse compound libraries aimed at a range of biological targets.
Scientific Rationale and Key Applications
The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown significant potential in several therapeutic areas, most notably in oncology and inflammation.
Inhibition of Transcription Factors: A Case Study in NF-κB and AP-1 Modulation
A significant application of this scaffold is in the development of inhibitors of the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1). These transcription factors are pivotal in regulating the expression of a host of pro-inflammatory proteins and cytokines. Their dysregulation is implicated in numerous inflammatory diseases and cancers.
A notable derivative, 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide , has been identified as a potent inhibitor of both NF-κB and AP-1-mediated gene expression.[4] This discovery underscores the potential of the this compound core in generating potent anti-inflammatory and immunosuppressive agents.[4]
Signaling Pathway: Inhibition of NF-κB and AP-1
Caption: Inhibition of NF-κB and AP-1 pathways by a derivative of the title compound.
Potential as a Kinase Inhibitor Scaffold
The pyrimidine core is a well-established "privileged scaffold" in the design of kinase inhibitors.[2] Many approved kinase inhibitors feature a pyrimidine ring that mimics the adenine base of ATP, enabling them to bind to the ATP-binding pocket of kinases. The this compound scaffold is therefore a highly attractive starting point for the development of novel kinase inhibitors. The chloro group at the 2-position can be displaced by various nucleophiles to introduce functionalities that target specific residues in the kinase active site, while the carboxylic acid can be derivatized to modulate solubility and interact with the solvent-exposed region of the enzyme.
Synthetic Protocols and Methodologies
The strategic utility of this compound stems from its predictable and versatile reactivity. The following protocols provide a framework for its use in the synthesis of compound libraries.
Protocol 1: Synthesis of this compound
While a definitive, publicly available, step-by-step synthesis of the title compound is not readily found in peer-reviewed journals, its synthesis can be inferred from related patent literature. A plausible synthetic route involves the cyclization of appropriate precursors to form the pyrimidine ring, followed by chlorination. A relevant Chinese patent (CN106187911A) describes the preparation of 2-trifluoromethyl pyrimidine-4-carboxylic acids and their derivatives, suggesting a multi-step synthesis from simpler starting materials.[5] Another patent (CN102911123A) details a preparation method for 2-chloro trifluoromethyl pyrimidine compounds, which involves the reaction of a 2-hydroxyl trifluoromethyl pyrimidine with phosphorus oxychloride.[6]
A generalized synthetic approach is outlined below, based on common pyrimidine synthesis strategies:
General Synthetic Workflow
Caption: Generalized synthetic pathway to the title compound.
Protocol 2: Amide Bond Formation via Acyl Chloride
The carboxylic acid moiety of the title compound can be readily converted to a variety of amides, which is a common strategy to explore the structure-activity relationship (SAR) of a lead compound.
Step 1: Formation of the Acyl Chloride
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride from Step 1 in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Protocol 3: Direct Amide Coupling using Coupling Reagents
For more sensitive substrates, direct coupling of the carboxylic acid with an amine using a coupling reagent is a preferred method.
-
To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base (e.g., diisopropylethylamine, 2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Perform an aqueous workup as described in Protocol 2, Step 2.
-
Purify the product by flash column chromatography or recrystallization.
Amide Coupling Workflow
Caption: Key methods for amide bond formation from the title compound.
Data Summary and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H2ClF3N2O2 | PubChem |
| Molecular Weight | 226.54 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
Note: Physicochemical properties are calculated and may vary from experimental values.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a privileged pyrimidine scaffold, a metabolically robust trifluoromethyl group, and orthogonal reactive sites allows for the efficient generation of diverse chemical libraries. The demonstrated success of its derivatives as potent inhibitors of key biological targets, such as NF-κB and AP-1, highlights its significant potential in the development of novel therapeutics for a range of diseases. The protocols outlined in this application note provide a practical guide for researchers to harness the synthetic potential of this important intermediate in their drug discovery programs. Future explorations into its use for synthesizing novel kinase inhibitors and probes for chemical biology are highly encouraged.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method. Google Patents.
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.
-
Pyrimidine Series Intermediates,2-Chloro-5-Methylpyrimidine,5-Bromo-2-chloropyrimidine Manufacturers and Suppliers in China. Available at: [Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
- CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound. Google Patents.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry. PubMed. Available at: [Link]
-
Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate. Available at: [Link]
- CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method. Google Patents.
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. Available at: [Link]
-
Biological activities of[1][5][7]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]
-
2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. PubChem. Available at: [Link]
Sources
- 1. Pyrimidine Series Intermediates,2-Chloro-5-Methylpyrimidine,5-Bromo-2-chloropyrimidine Manufacturers and Suppliers in China [custchemvip.com]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]
- 6. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 7. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis and Validation of NF-κB and AP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis and evaluation of inhibitors targeting the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein 1). This document is intended to equip researchers with the foundational knowledge and practical protocols to identify, synthesize, and validate novel therapeutic candidates aimed at modulating these critical signaling pathways.
Introduction: The Rationale for Targeting NF-κB and AP-1
NF-κB and AP-1 are pivotal transcription factors that orchestrate a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous pathologies, ranging from chronic inflammatory diseases like rheumatoid arthritis and psoriasis to various forms of cancer.[2] Consequently, the development of small molecule inhibitors that can selectively modulate the activity of NF-κB and AP-1 represents a highly promising avenue for therapeutic intervention.
NF-κB is a protein complex that, under basal conditions, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by a diverse range of signals, including inflammatory cytokines, pathogens, and stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and induce the expression of target genes involved in the inflammatory response.[3][4]
AP-1 is a dimeric transcription factor typically composed of proteins from the Jun and Fos families.[5] Its activity is regulated by the mitogen-activated protein kinase (MAPK) signaling cascades, including the JNK, ERK, and p38 pathways.[5] Similar to NF-κB, AP-1 is activated by a variety of stimuli and plays a crucial role in mediating cellular responses to stress and inflammation.[5]
This guide will delve into the practical aspects of working with inhibitors of these two critical transcription factors, from their chemical synthesis to their biological validation in cellular and in vivo models.
Signaling Pathways Overview
To effectively design and evaluate inhibitors, a thorough understanding of the signaling pathways is essential. The following diagrams illustrate the canonical NF-κB and AP-1 activation pathways.
NF-κB Signaling Pathway
Caption: A simplified AP-1 signaling pathway.
Part 1: Synthesis of NF-κB and AP-1 Inhibitors
The synthesis of small molecule inhibitors is a cornerstone of drug discovery. Here, we provide a representative protocol for the synthesis of an NF-κB inhibitor, BAY 11-7082, and discuss the synthetic strategy for the AP-1 inhibitor, T-5224.
Protocol 1: Synthesis of BAY 11-7082 ((E)-3-((4-methylphenyl)sulfonyl)acrylonitrile)
BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation, thereby blocking NF-κB activation. [2]Its synthesis can be achieved through a straightforward reaction.
Materials:
-
Sodium p-toluenesulfinate
-
2,3-dibromopropionitrile
-
Appropriate solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
Dissolve sodium p-toluenesulfinate in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add 2,3-dibromopropionitrile to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the crude product by filtration and wash with water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure (E)-3-((4-methylphenyl)sulfonyl)acrylonitrile (BAY 11-7082). [6] Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthetic Strategy for T-5224
T-5224, with the chemical name 3-{5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl} propionic acid, is a selective inhibitor of c-Fos/AP-1. [7]Its synthesis is a multi-step process that involves the construction of the benzisoxazole and benzophenone core structures, followed by their coupling and subsequent modifications. The synthesis is guided by 3D pharmacophore modeling based on the crystal structure of the AP-1-DNA complex. [1]While a detailed step-by-step protocol is beyond the scope of this general guide, the key synthetic disconnections involve the formation of ether and ketone linkages between the substituted phenyl rings. Researchers interested in the specific synthesis of T-5224 are encouraged to consult the primary literature for detailed experimental procedures. [8]
Part 2: In Vitro Validation of Inhibitor Efficacy and Specificity
Once a potential inhibitor has been synthesized, its biological activity must be rigorously validated. The following protocols describe key in vitro assays to assess the efficacy and specificity of NF-κB and AP-1 inhibitors.
Workflow for In Vitro Inhibitor Validation
Caption: General workflow for inhibitor synthesis and in vitro validation.
Protocol 2: Cell Viability Assay (MTT Assay)
Before assessing the inhibitory activity of a compound, it is crucial to determine its effect on cell viability to distinguish between specific inhibition and general cytotoxicity.
Materials:
-
Cells of interest (e.g., HEK293, HeLa, RAW 264.7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
96-well white, clear-bottom cell culture plates
-
Test inhibitor compound
-
NF-κB activator (e.g., TNF-α, IL-1β, or PMA)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and incubate overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator at a pre-determined optimal concentration. Include a negative control (no activator) and a positive control (activator only).
-
Incubate the plate for 6-24 hours.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability, if necessary.
Protocol 4: Electrophoretic Mobility Shift Assay (EMSA) for AP-1
EMSA is used to detect the binding of AP-1 to its DNA consensus sequence.
Materials:
-
Nuclear protein extracts from cells treated with or without an activator and/or inhibitor
-
Biotin- or radiolabeled double-stranded oligonucleotide probe containing the AP-1 consensus sequence (5'-CGCTTGATGAGTCAGCCGGAA-3')
-
Unlabeled ("cold") competitor probe
-
Poly(dI-dC)
-
EMSA binding buffer
-
Loading buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Chemiluminescent or radioactive detection system
Procedure:
-
Prepare the binding reactions in microcentrifuge tubes by adding the following components in order: binding buffer, nuclear extract, poly(dI-dC), and labeled probe. For competition experiments, add an excess of cold probe before adding the labeled probe.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Add loading buffer to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent or autoradiographic method. A decrease in the shifted band in the presence of the inhibitor indicates reduced AP-1 DNA binding.
Protocol 5: Western Blot Analysis of Phosphorylated Signaling Proteins
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the NF-κB and AP-1 pathways, such as p65, IκBα, and c-Jun.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-c-Jun, anti-c-Jun)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins.
Part 3: In Vivo Validation of Inhibitor Efficacy
Promising inhibitors identified in vitro should be further evaluated in animal models of disease.
Protocol 6: In Vivo Efficacy in a Mouse Model of Inflammation
This protocol provides a general framework for assessing the anti-inflammatory effects of an inhibitor in a lipopolysaccharide (LPS)-induced inflammation model.
Materials:
-
Mice (e.g., C57BL/6)
-
Test inhibitor formulated for in vivo administration (e.g., in saline, PBS, or a suitable vehicle)
-
Lipopolysaccharide (LPS)
-
Anesthesia
-
Blood collection supplies
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Acclimate the mice to the housing conditions for at least one week.
-
Divide the mice into experimental groups (e.g., vehicle control, inhibitor alone, LPS + vehicle, LPS + inhibitor).
-
Administer the test inhibitor or vehicle to the mice at the desired dose and route (e.g., intraperitoneal, oral gavage).
-
After a pre-determined time, challenge the mice with an intraperitoneal injection of LPS to induce an inflammatory response.
-
At various time points after LPS challenge, collect blood samples via an appropriate method (e.g., retro-orbital bleeding, cardiac puncture).
-
Isolate serum or plasma from the blood samples.
-
Measure the levels of inflammatory cytokines in the serum or plasma using ELISA kits.
-
At the end of the experiment, euthanize the mice and collect tissues for further analysis (e.g., histology, gene expression analysis).
A significant reduction in the levels of pro-inflammatory cytokines in the inhibitor-treated group compared to the LPS + vehicle group indicates in vivo efficacy.
Data Presentation and Interpretation
Quantitative data from the assays described above should be presented clearly for comparison and interpretation.
Table 1: Example Data Summary for a Novel NF-κB Inhibitor
| Assay | Endpoint | Inhibitor IC₅₀ / EC₅₀ | Notes |
| MTT Assay | Cell Viability | > 50 µM | Low cytotoxicity observed at concentrations effective in functional assays. |
| NF-κB Luciferase | Reporter Activity | 2.5 µM | Dose-dependent inhibition of TNF-α-induced NF-κB activity. |
| Western Blot | p-p65 Levels | ~5 µM | Reduction in TNF-α-induced phosphorylation of p65. |
| ELISA | IL-6 Secretion | 3.1 µM | Inhibition of LPS-induced IL-6 production in macrophages. |
Troubleshooting Common Issues
-
High background in EMSA: Optimize the concentration of poly(dI-dC) and ensure the purity of the nuclear extract.
-
No signal in Western blot: Check the quality of the primary antibody, optimize the antibody concentration, and ensure efficient protein transfer.
-
High variability in luciferase assay: Ensure consistent cell seeding density and proper mixing of the luciferase reagent.
-
Inconsistent in vivo results: Carefully control for animal age, weight, and housing conditions. Ensure accurate dosing and timing of injections.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the synthesis and validation of novel NF-κB and AP-1 inhibitors. By employing a systematic approach that combines chemical synthesis with a cascade of in vitro and in vivo assays, researchers can effectively identify and characterize promising therapeutic candidates for a wide range of inflammatory and proliferative diseases.
References
-
Exploration of BAY 11-7082 as a Potential Antibiotic. ACS Infectious Diseases. [Link]
-
T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model. PLoS One. [Link]
-
Paroxetine as a Therapeutic Agent in Inflammatory Osteolysis: Mechanistic Insights from In Vivo and In Vitro Studies. Drug Design, Development and Therapy. [Link]
-
Hijacking of the AP-1 Signaling Pathway during Development of ATL. Frontiers in Microbiology. [Link]
-
Bay 11-7082 inhibits transcription factor NF-kappaB and induces apoptosis of HTLV-I-infected T-cell lines and primary adult T-cell leukemia cells. PubMed. [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Pharmaceuticals (Basel). [Link]
-
Vericiguat attenuates cyclosporine A-induced nephropathy by targeting the NF-κB/TGF-β1 axis: an integrated network pharmacology, Mendelian randomization, and experimental study. Frontiers in Pharmacology. [Link]
-
T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model. PMC. [Link]
-
Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. PMC. [Link]
-
Synthesis of acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. Wiley Online Library. [Link]
-
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(4-methylanilino)-3-(methylsulfanyl)acrylonitrile. Acta Crystallographica Section E. [Link]
-
Synthesis of methyl 3-(3-hydroxybenzoyl)propionate. PrepChem.com. [Link]
-
Synthesis of 3-(3-methoxy-4-hydroxybenzoyl)-2-phenylbenzofuran. PrepChem.com. [Link]
- CN101671245A - Process for preparing 3-methoxypropiophenone.
- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. Comptes Rendus Chimie. [Link]
-
(PDF) 2-[4-(Methylsulfonyl)phenyl]acetonitrile. ResearchGate. [Link]
-
(PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. [Link]
-
(PDF) Exploration of 1 BAY 11-7082 as a novel antibiotic. ResearchGate. [Link]
-
Synthesis of tumor necrosis factor α for use as a mirror-image phage display target. Royal Society of Chemistry. [Link]
-
In Vitro Efficacy of Ebselen and BAY 11-7082 Against Naegleria fowleri. Frontiers in Cellular and Infection Microbiology. [Link]
-
BAY-11-7082 induces apoptosis of multiple myeloma U266 cells through inhibiting NF-κB pathway. European Review for Medical and Pharmacological Sciences. [Link]
-
Potential role of BAY11-7082, a NF-κB blocker inhibiting experimental autoimmune encephalomyelitis in C57BL/6J mice via declining NLRP3 inflammasomes. PubMed Central. [Link]
-
Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. PMC. [Link]
-
Metabolism of the c-Fos/Activator Protein-1 Inhibitor T-5224 by Multiple Human UDP-Glucuronosyltransferase Isoforms. ResearchGate. [Link]
-
Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Potential role of BAY11-7082, a NF-κB blocker inhibiting experimental autoimmune encephalomyelitis in C57BL/6J mice via declining NLRP3 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Frontiers | In Vitro Efficacy of Ebselen and BAY 11-7082 Against Naegleria fowleri [frontiersin.org]
The Strategic Role of 2-Chloro-4-(Trifluoromethyl)Pyrimidine-5-Carboxylic Acid in Modern Agrochemical Design
Introduction: In the relentless pursuit of enhanced crop protection, the design of novel agrochemicals with high efficacy, selectivity, and favorable environmental profiles is paramount. A key strategy in this endeavor is the utilization of highly functionalized heterocyclic building blocks that can be elaborated into a diverse range of active ingredients. Among these, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has emerged as a cornerstone scaffold, particularly in the development of next-generation herbicides and fungicides. Its unique electronic and steric properties, conferred by the trifluoromethyl and chloro substituents on the pyrimidine ring, provide a powerful platform for tuning biological activity and physicochemical characteristics. This guide provides an in-depth exploration of this versatile building block, offering detailed synthetic protocols, application insights, and an examination of the structure-activity relationships that underpin its utility in agrochemical research.
The Molecular Advantage: Unpacking the Pyrimidine Scaffold
The this compound moiety is a privileged structure in agrochemical discovery for several key reasons. The pyrimidine core is a bioisostere of naturally occurring purines, which can facilitate interaction with biological targets.[1] The trifluoromethyl (-CF3) group, with its strong electron-withdrawing nature and high lipophilicity, significantly enhances the metabolic stability and membrane permeability of the resulting agrochemical.[2] This often translates to improved systemic movement within the plant and enhanced potency. The chlorine atom at the 2-position serves as a versatile synthetic handle, allowing for facile displacement by a variety of nucleophiles to introduce diverse functional groups and build molecular complexity. Finally, the carboxylic acid at the 5-position is readily converted to amides, esters, and other derivatives, providing a convenient point for linking the pyrimidine core to other pharmacophores.[3]
Core Applications in Agrochemicals
This building block is prominently featured in the patent literature for the development of herbicides and fungicides. The resulting compounds often target critical enzymes in weeds and pathogenic fungi, leading to potent growth inhibition.
Herbicidal Applications: Targeting Acetohydroxyacid Synthase (AHAS)
A significant application of this compound is in the synthesis of herbicides that inhibit acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, making it an attractive target for selective herbicides.[4] Carboxamide derivatives of the title compound have shown potent, broad-spectrum herbicidal activity.
Fungicidal Applications: Disrupting Fungal Respiration
In the realm of fungicides, derivatives of this compound have been investigated as potential inhibitors of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of pathogenic fungi. SDH inhibitors block cellular energy production, leading to fungal death. The carboxamide moiety is a common feature of many successful SDHI fungicides, and the unique substitution pattern of this pyrimidine building block offers opportunities for novel intellectual property and improved performance.[2]
Synthetic Protocols and Methodologies
The synthesis of agrochemicals from this compound typically involves a multi-step process, beginning with the construction of the core pyrimidine ring, followed by functionalization to introduce the desired active moieties.
Protocol 1: Synthesis of this compound
A plausible and robust synthesis of the title building block can be adapted from patented procedures for related compounds, such as 2,4-dichloro-5-trifluoromethyl-pyrimidine.[5] The general strategy involves the trifluoromethylation of a uracil precursor, followed by chlorination and selective functionalization.
Experimental Workflow:
Step-by-Step Protocol:
-
Trifluoromethylation of Uracil: To a suspension of uracil in water, add sodium trifluoromethanesulfinate (Langlois' reagent) and tert-butyl hydroperoxide. Heat the reaction mixture to facilitate the radical trifluoromethylation at the 5-position of the uracil ring. Monitor the reaction by HPLC until completion. Upon cooling, the product, 5-(trifluoromethyl)uracil, can be isolated by filtration.
-
Chlorination: Suspend the dried 5-(trifluoromethyl)uracil in excess phosphoryl chloride (POCl₃) with a catalytic amount of a tertiary amine base such as N,N-dimethylaniline. Heat the mixture under reflux to effect the conversion of the uracil to the corresponding 2,4-dichloropyrimidine derivative. Carefully quench the excess POCl₃ with ice-water and extract the product, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, with a suitable organic solvent.
-
Selective Functionalization to the Carboxylic Acid: The conversion of 2,4-dichloro-5-(trifluoromethyl)pyrimidine to the target carboxylic acid is a nuanced step that may require indirect methods to achieve the desired regioselectivity. A potential route involves the conversion to the 5-carboxaldehyde followed by oxidation, or through a Grignard reaction at the 5-position followed by carboxylation. A more direct, albeit challenging, approach would be a selective hydrolysis, which may require careful control of reaction conditions to favor reaction at the 4-position over the 2-position.
Protocol 2: Synthesis of Agrochemical Carboxamides
The conversion of this compound to its corresponding carboxamides is a standard yet critical transformation for generating biologically active molecules.[6][7]
Experimental Workflow:
Step-by-Step Protocol:
-
Formation of the Acyl Chloride: To a solution of this compound in an inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, add thionyl chloride or oxalyl chloride dropwise at room temperature. Heat the reaction mixture to reflux and monitor by IR spectroscopy (disappearance of the carboxylic acid O-H stretch) or TLC. Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, which is often used in the next step without further purification.[8]
-
Amide Coupling: Dissolve the crude acyl chloride in a suitable aprotic solvent. To this solution, add the desired substituted aniline or amine, along with a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. Stir the reaction at room temperature until completion. The reaction progress can be monitored by TLC or LC-MS. Upon completion, perform an aqueous work-up to remove the base hydrochloride and any unreacted starting materials. The crude product can then be purified by recrystallization or column chromatography.
Structure-Activity Relationships (SAR)
The biological activity of agrochemicals derived from this compound is highly dependent on the nature of the substituents introduced, particularly in the carboxamide moiety.
| Compound | R Group (Amide) | Target Pest | Key SAR Insights |
| Herbicide A | 3,5-dichlorophenyl | Broadleaf Weeds | The presence of multiple chlorine atoms on the phenyl ring enhances herbicidal activity. The meta-substitution pattern is often optimal.[7] |
| Herbicide B | 3,4,5-trichlorophenyl | Grass and Broadleaf Weeds | Increasing the number of electron-withdrawing groups on the phenyl ring can broaden the spectrum of weed control.[6] |
| Fungicide C | 2-(phenylamino)phenyl | Botrytis cinerea | The diarylamine scaffold in the amide portion is a key feature for potent SDH inhibition.[2] |
Key Takeaways from SAR Studies:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens, on the aromatic ring of the carboxamide moiety generally enhances biological activity. This is likely due to favorable electronic interactions with the target enzyme's active site.[4]
-
Steric Factors: The size and shape of the substituents on the amide nitrogen and the aromatic ring play a crucial role. Bulky groups can either enhance binding through favorable steric interactions or hinder binding if they clash with the active site.[9]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the -CF3 group and the substituents on the carboxamide, affects its uptake, translocation, and ultimately its efficacy.
Conclusion
This compound stands out as a highly valuable and versatile building block in the design and synthesis of modern agrochemicals. Its unique combination of a reactive chlorine atom, a potency-enhancing trifluoromethyl group, and a readily derivatizable carboxylic acid function provides a robust platform for generating novel herbicides and fungicides. The synthetic protocols outlined herein offer a practical guide for researchers to access this key intermediate and its derivatives. A thorough understanding of the structure-activity relationships is critical for the rational design of new active ingredients with improved efficacy and desirable safety profiles. As the challenges in agriculture continue to evolve, the strategic use of such well-designed building blocks will be instrumental in developing the next generation of crop protection solutions.
References
- US Patent US20140135497A1, "Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine," published May 15, 2014.
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide.
- 2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide.
- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 2021.
- 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride. AChemBlock.
- Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.
- Design, synthesis and SAR study of novel sulfonylurea derivatives containing arylpyrimidine moieties as potential anti-phytopathogenic fungal agents.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- WO2009029518A2, "Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides," published March 12, 2009.
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, RSC Publishing.
- Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 6. 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | C12H4Cl4F3N3O | CID 10549239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide | C13H7Cl3F3N3O | CID 10596208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride 95% | CAS: 154934-99-3 | AChemBlock [achemblock.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Anticancer Agents
A Senior Application Scientist's Guide to Preclinical Drug Discovery
This guide provides a comprehensive overview of the key methodologies and strategic considerations for the preclinical development of novel anticancer agents. Designed for researchers, scientists, and drug development professionals, this document details the critical steps from initial high-throughput screening to in-depth mechanism of action studies and preclinical validation. The protocols and insights provided herein are grounded in established scientific principles to ensure technical accuracy and reproducibility.
Section 1: High-Throughput Screening (HTS) for Hit Identification
The initial phase of anticancer drug discovery involves the screening of large compound libraries to identify "hits" that exhibit cytotoxic or cytostatic effects against cancer cells. High-throughput screening (HTS) is an automated process that allows for the rapid testing of thousands to millions of compounds.[1][2] The primary goal is to identify molecules that selectively target cancer cells while sparing normal cells.
Foundational Principle: Assessing Cell Viability
A fundamental aspect of HTS is the accurate measurement of cell viability. Assays that quantify metabolically active cells are crucial for determining the cytotoxic potential of test compounds.[3]
Key Assays for Cell Viability
Several robust and HTS-compatible cell viability assays are available, each with its own advantages and underlying principles.
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Readout | Advantages | Disadvantages |
| MTT/MTS | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[4] | Colorimetric | Inexpensive, well-established. | Can be affected by metabolic changes, requires a solubilization step for the formazan crystals.[5] |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction.[3][6] | Luminescent | Highly sensitive, simple "add-mix-measure" protocol, suitable for HTS.[3][6] | Enzyme-based, so susceptible to interference from compounds affecting luciferase. |
| RealTime-Glo™ | Measures the reducing potential of viable cells over time using a pro-luciferin substrate. | Luminescent | Allows for real-time, continuous monitoring of cell viability. | May not be suitable for all cell types. |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a homogeneous method for determining the number of viable cells in culture based on the quantitation of ATP.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
384-well clear-bottom white plates
-
Test compounds
-
CellTiter-Glo® Reagent (Promega)[3]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into 384-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Add test compounds at various concentrations to the wells. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.[3]
Caption: A generalized workflow for high-throughput screening of anticancer compounds.
Section 2: Mechanism of Action (MoA) Elucidation
Once "hits" are identified, the next critical step is to understand their mechanism of action (MoA).[7] This involves a series of targeted assays to determine how the compound exerts its anticancer effects. Key areas of investigation include the induction of apoptosis and effects on the cell cycle.
Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[8] Several assays can be used to detect the biochemical and cellular hallmarks of apoptosis.
Table 2: Common Apoptosis Assays
| Assay | Principle | Readout | Advantages |
| Caspase-Glo® 3/7 Assay | Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a luminogenic substrate.[8] | Luminescent | Highly sensitive and specific for caspase-3/7 activity. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[9][10] | Fluorescent (Flow Cytometry or Imaging) | Can distinguish between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye. |
| RealTime-Glo™ Annexin V Apoptosis Assay | A real-time, plate-based assay that measures the exposure of phosphatidylserine (PS) on the outer leaflet of the cell membrane during apoptosis.[9] | Luminescent | Allows for continuous monitoring of apoptosis over time.[9] |
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol outlines the steps for measuring caspase-3 and -7 activity in cells treated with a test compound.
Materials:
-
Cells treated with the test compound in a 96-well plate
-
Caspase-Glo® 3/7 Reagent (Promega)[8]
-
Luminometer
Procedure:
-
Compound Treatment: Treat cells with the test compound for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of a 96-well plate containing 100 µL of cells in culture.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Measurement: Measure the luminescence of each sample in a plate-reading luminometer.
Analyzing Cell Cycle Perturbations
Many anticancer agents function by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle.[11]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide
This protocol describes a common method for staining DNA with propidium iodide (PI) to determine the cell cycle profile.
Materials:
-
Cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest the treated and control cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Key cellular events investigated during MoA studies of anticancer agents.
Section 3: Preclinical Evaluation in In Vivo Models
Promising drug candidates from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a more complex biological system.[12] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used for this purpose.[12][13]
Types of Xenograft Models
Two main types of xenograft models are commonly employed in preclinical oncology research.
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice.[14] They are reproducible and cost-effective for initial efficacy testing.
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments directly from a patient into immunodeficient mice.[15][16][17] These models better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[15][18][19]
Experimental Protocol: Subcutaneous Xenograft Model for Efficacy Studies
This protocol outlines the general procedure for establishing a subcutaneous xenograft model and evaluating the efficacy of an anticancer agent.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cells or patient-derived tumor fragments
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Inject a suspension of cancer cells or implant a small tumor fragment subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle to the respective groups according to the predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Caption: A typical workflow for an in vivo efficacy study using a xenograft model.
Section 4: Pharmacokinetics, Pharmacodynamics, and Biomarker Discovery
Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound is essential for optimizing its dosing regimen and predicting its therapeutic window.[20][21][22][23][24] PK/PD modeling integrates these two aspects to describe the relationship between drug exposure and its pharmacological effect.[20][22]
Biomarker Discovery and Validation
Biomarkers are measurable indicators of a biological state or condition and are crucial for the development of targeted therapies.[25][26][27] They can be used for patient selection, monitoring treatment response, and as prognostic or predictive indicators.[25][27][28][29] The discovery and validation of biomarkers often involve genomic, proteomic, and cellular analyses of tumor samples from preclinical models and clinical trials.[26][29]
Section 5: Regulatory Considerations
The development of new anticancer drugs is a highly regulated process. The U.S. Food and Drug Administration (FDA) provides guidance on the preclinical and clinical data required to support a New Drug Application (NDA).[30][31][32] Preclinical studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[33] The FDA's Oncology Center of Excellence (OCE) has initiatives like Project Optimus to reform dose optimization and selection in oncology drug development.[31]
References
-
Oncology Center of Excellence Guidance Documents - FDA. Available from: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. Available from: [Link]
-
Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC - PubMed Central. Available from: [Link]
-
High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC - NIH. Available from: [Link]
-
Molecular Target and Action Mechanism of Anti-Cancer Agents - PMC - NIH. Available from: [Link]
-
Practical Pharmacokinetic–Pharmacodynamic Models in Oncology - MDPI. Available from: [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One. Available from: [Link]
-
FDA regulatory considerations for oncology drug development - PMC - NIH. Available from: [Link]
-
Patient-Derived Xenograft (PDX) Models - Charles River Laboratories. Available from: [Link]
-
Cancer biomarker discovery and validation - Goossens. Available from: [Link]
-
Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research - Molecular Devices. Available from: [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. Available from: [Link]
-
Oncology Regulatory Expertise and Early Guidance (OREEG) - FDA. Available from: [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog. Available from: [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. Available from: [Link]
-
Patient-Derived Xenograft (PDX) Models in Cancer Research. Available from: [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Available from: [Link]
-
Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. Available from: [Link]
-
(PDF) A real-time, bioluminescent annexin V assay for the assessment of apoptosis - ResearchGate. Available from: [Link]
-
Biomarker Discovery and Validation - Bio-Rad. Available from: [Link]
-
Preclinical Regulatory Requirements | Social Science Research Institute. Available from: [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. Available from: [Link]
-
Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective. Available from: [Link]
-
Cell Cycle Analysis. Available from: [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. Available from: [Link]
-
Patient-derived xenograft models for preclinical oncology research - YouTube. Available from: [Link]
-
Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Available from: [Link]
-
Biomarker Discovery and Validation: Statistical Considerations - PMC - PubMed Central. Available from: [Link]
-
FDA Clarifies Research Policies to Facilitate New Drug Development. Available from: [Link]
-
High throughput cell-based screening methods for cancer drug discovery - ScienceDirect. Available from: [Link]
-
Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges - Frontiers. Available from: [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - MDPI. Available from: [Link]
-
Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Available from: [Link]
-
A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC - NIH. Available from: [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers. Available from: [Link]
-
(PDF) Novel Anticancer Agents in Clinical Development - ResearchGate. Available from: [Link]
-
Is Your MTT Assay Really the Best Choice - ResearchGate. Available from: [Link]
-
Biomarker Discovery and Validation for Targeted Cancer Therapies - Audubon Bioscience. Available from: [Link]
Sources
- 1. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 2. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Molecular Target and Action Mechanism of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 9. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 10. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometry Protocol [sigmaaldrich.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. xenograft.org [xenograft.org]
- 18. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 25. Biomarker discovery and validation: Bridging research and clinical application | Abcam [abcam.com]
- 26. bio-rad.com [bio-rad.com]
- 27. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cancer biomarker discovery and validation - Goossens - Translational Cancer Research [tcr.amegroups.org]
- 29. audubonbio.com [audubonbio.com]
- 30. fda.gov [fda.gov]
- 31. FDA regulatory considerations for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 32. fda.gov [fda.gov]
- 33. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Chloropyrimidines
Introduction: The Strategic Importance of Arylated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to forge carbon-carbon bonds at specific positions on the pyrimidine ring is crucial for the synthesis of novel compounds with tailored biological activities and physical properties. Among the myriad of cross-coupling reactions available to the modern chemist, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[3]
This guide provides an in-depth technical overview and field-proven protocols for the Suzuki-Miyaura coupling of chloropyrimidines. While aryl chlorides are often considered less reactive than their bromide or iodide counterparts, their lower cost and wider availability make them highly attractive starting materials.[4] However, the successful coupling of chloropyrimidines presents unique challenges, including the inertness of the C-Cl bond and potential catalyst inhibition by the Lewis basic nitrogen atoms of the pyrimidine ring. This document will elucidate the mechanistic underpinnings of the reaction, provide a comparative analysis of catalytic systems, and offer detailed, validated protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The "Why" Behind the Protocol
A robust understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][5][6]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the chloropyrimidine. This is often the rate-determining step, particularly for the less reactive C-Cl bond.[5] The electron-deficient nature of the pyrimidine ring actually facilitates this step compared to more electron-rich aryl chlorides.[1] The use of bulky, electron-rich phosphine ligands on the palladium center is critical here, as they promote the formation of the catalytically active monoligated Pd(0) species and enhance the rate of oxidative addition.[5]
-
Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center. This process is not straightforward; it requires activation of the organoboron species by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)3]⁻), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[7][8] The choice of base and solvent is therefore critical to ensure efficient formation of this active boronate species.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple and exit the coordination sphere.[5][6] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This process typically requires the two organic groups to be in a cis orientation on the palladium complex.[3][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters: A Field-Proven Guide
The success of the Suzuki coupling of chloropyrimidines hinges on the judicious selection of four key components: the palladium catalyst (pre-catalyst and ligand), the base, the solvent, and the temperature.
Catalyst and Ligand Selection
While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalysts featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally superior for activating the stubborn C-Cl bond.[5][8]
-
Buchwald Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, create highly active catalysts. They accelerate both the oxidative addition and reductive elimination steps.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, leading to robust catalysts that can be highly effective for coupling aryl chlorides.[7][8]
-
Pre-formed Catalysts: Using pre-formed catalysts like Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can simplify reaction setup and improve reproducibility.[1]
The Crucial Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid.[7] The choice of base can dramatically influence reaction rate and yield.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common and versatile bases. Potassium carbonate (K₂CO₃) is often a reliable first choice, frequently used in an aqueous solution with an organic solvent.[1][2]
-
Phosphates (K₃PO₄): A stronger base than carbonates, potassium phosphate is often effective in anhydrous conditions and can be crucial for challenging couplings.
-
Fluorides (KF, CsF): Anhydrous potassium fluoride (KF) is particularly useful when base-sensitive functional groups (like esters) are present, as it is a milder base.[7]
Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Aprotic Ethers (1,4-Dioxane, THF): These are excellent choices, often used with an aqueous base solution. Dioxane is particularly common due to its higher boiling point, allowing for higher reaction temperatures.[1][2]
-
Aromatic Hydrocarbons (Toluene): Toluene is another high-boiling solvent suitable for these reactions, often used with phosphate or fluoride bases under anhydrous conditions.
-
Alcohol/Toluene/Water Mixtures: For some dichloropyrimidine couplings, a mixture of toluene, ethanol, and water has been shown to be highly effective, enabling lower reaction temperatures.[2]
Comparative Data for Catalyst Systems
The following table summarizes representative conditions and outcomes for the Suzuki coupling of chloropyrimidines, compiled from peer-reviewed literature. This data serves as a starting point for reaction optimization.
| Chloropyrimidine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane / H₂O | 100 (MW) | 0.25 | 81 | [1] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10 mol%) | K₂CO₃ | Toluene / EtOH / H₂O | 80 | 1 | >80 | [2] |
| 2,4,5,6-Tetrachloropyrimidine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5 mol%) | K₂CO₃ (aq) | 1,4-Dioxane | 100 | 8 | 98 | |
| Resin-supported Chloropyrimidine | Various Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | 50 | Overnight | Moderate |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Protocol 1: General Procedure for Suzuki Coupling using an Aqueous Base System
This protocol is a robust starting point for the coupling of various chloropyrimidines with arylboronic acids.
Materials:
-
Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Schlenk flask or round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the potassium carbonate (2.0 mmol).
-
Solvent Addition: Add the 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The mixture should be a suspension.
-
Reaction: Lower the flask into a pre-heated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.
-
Work-up:
-
Once the reaction is complete (as judged by the consumption of the starting chloropyrimidine), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure biarylpyrimidine product.[1][9]
-
// Nodes A [label="1. Reagent Setup\n(Chloropyrimidine, Boronic Acid,\nCatalyst, Base in Flask)"]; B [label="2. Inert Atmosphere\n(Evacuate & Backfill with N₂/Ar)"]; C [label="3. Solvent Addition\n(Anhydrous Dioxane / Water)"]; D [label="4. Heating & Stirring\n(90-100 °C)"]; E [label="5. Reaction Monitoring\n(TLC / LC-MS)"]; F [label="6. Aqueous Work-up\n(EtOAc / Water Extraction)"]; G [label="7. Drying & Concentration\n(Na₂SO₄ / Rotovap)"]; H [label="8. Purification\n(Silica Gel Chromatography)"]; I [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Reaction Complete"]; F -> G; G -> H; H -> I; } /dot
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times and sometimes improve yields, making it an excellent method for rapid library synthesis.[1]
Materials:
-
Chloropyrimidine (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (2 mL)
-
Microwave vial with a stir bar
Step-by-Step Methodology:
-
Vessel Preparation: In a microwave vial, combine the chloropyrimidine (0.5 mmol), arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.0025 mmol), and K₂CO₃ (1.5 mmol).[1]
-
Solvent Addition: Add the 1,4-dioxane (4 mL) and water (2 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15-20 minutes with stirring.[1]
-
Work-up and Purification: After cooling the vial to room temperature, follow the same work-up and purification procedure as described in Protocol 1.
Troubleshooting and Final Considerations
-
Low or No Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a Buchwald ligand), or a stronger base (K₃PO₄). Ensure the reaction is truly under an inert atmosphere, as oxygen can deactivate the catalyst.
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, can occur if the reaction is not properly degassed or if a Pd(II) pre-catalyst is not efficiently reduced to Pd(0).[6]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, which deactivates the nucleophile. Using anhydrous conditions or minimizing reaction time can mitigate this issue.
-
Regioselectivity: In polychlorinated pyrimidines, the reaction often occurs selectively at the most electron-deficient position (typically C4 or C6, then C2).[1][2] This intrinsic reactivity can be exploited for sequential, site-selective couplings.
By understanding the causality behind the experimental choices and adhering to these validated protocols, researchers can confidently and efficiently synthesize a diverse array of valuable arylpyrimidine compounds.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Jagličić, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1873. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
-
Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Advanced Synthesis & Catalysis, 363(15), 3536-3552. [Link]
-
Sowa, J. R., et al. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(13), 2057-2060. [Link]
-
Kelly, C. B., et al. (2016). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 138(8), 2686-2689. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this multi-step synthesis, enabling you to improve reaction yields, minimize impurities, and ensure the reliable production of your target compound.
Overview of the Synthetic Pathway
The synthesis of this compound is a sequential process that requires careful control over reaction conditions at each stage. While several routes can be envisioned, a robust and scalable pathway involves the initial construction of a pyrimidine core, followed by functional group manipulations. The pathway described herein is optimized for yield and purity, based on established chemical principles for pyrimidine synthesis.[1][2]
The overall workflow can be summarized in three key stages:
-
Cyclocondensation: Formation of the core pyrimidine ring structure to yield an ester intermediate, ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate.
-
Chlorination: Conversion of the 2-hydroxy group to the 2-chloro group using a suitable chlorinating agent.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.
Below is a diagram illustrating this synthetic strategy.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. The questions are organized by reaction stage for clarity.
Stage 1: Cyclocondensation
Q1: My yield for the initial cyclization to form the pyrimidine ring is consistently low (<50%). What are the likely causes?
A1: Low yields in this step are common and typically trace back to three factors: reactant quality, reaction conditions, and competing side reactions.[3]
-
Causality: The reaction is a base-catalyzed condensation between urea and a trifluoromethylated β-ketoester equivalent. The base (sodium ethoxide) deprotonates the urea, which then acts as a nucleophile. Incomplete reaction or side reactions are often due to issues with this initial step.
-
Troubleshooting Steps:
-
Reactant Purity: Ensure that the urea is dry and the diethyl 2-(ethoxymethylene)-3-oxo-4,4,4-trifluorobutanoate is pure. The latter can be synthesized from ethyl 4,4,4-trifluoroacetoacetate and ethyl orthoformate.[4] Impurities can inhibit the reaction.
-
Base Stoichiometry and Quality: Use freshly prepared sodium ethoxide. Commercial solutions can degrade. Ensure at least two equivalents are used to drive the reaction to completion.
-
Temperature Control: The reaction should be run at reflux. Insufficient temperature will lead to a sluggish and incomplete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is fully consumed.
-
Moisture: The presence of water can hydrolyze the ethoxide base and the starting ester. Ensure all glassware is oven-dried and use anhydrous ethanol as the solvent.[3]
-
Q2: I've isolated a major byproduct instead of the expected pyrimidine. What could it be?
A2: The most common byproduct is an open-chain ureide intermediate that has failed to cyclize.[3] This occurs if the final intramolecular condensation and dehydration step is inefficient. Another possibility is the self-condensation of the ketoester.
-
Identification: The open-chain intermediate can be identified by NMR and mass spectrometry. It will contain all the components of the starting materials but will not show the characteristic aromatic signals of the pyrimidine ring.
-
Prevention:
-
Ensure a sufficiently long reflux time (typically 4-6 hours) to promote cyclization.
-
Proper stoichiometry of the base is critical; an insufficient amount may not effectively catalyze the final ring-closing step.
-
Stage 2: Chlorination
Q3: The chlorination of the 2-hydroxy-pyrimidine intermediate is incomplete, even after prolonged heating with POCl₃. How can I drive the reaction to completion?
A3: Incomplete conversion of a hydroxypyrimidine to a chloropyrimidine is a frequent challenge. The hydroxyl group's tautomerization to the more stable pyrimidone form can reduce its reactivity.
-
Causality: Phosphoryl chloride (POCl₃) is the standard reagent for this conversion. The reaction proceeds via phosphorylation of the oxygen, followed by nucleophilic attack by a chloride ion. The reaction's efficiency depends on temperature and the presence of catalysts.
-
Optimization Strategies:
-
Increase Temperature: These reactions often require high temperatures, typically refluxing in neat POCl₃ (b.p. 106 °C).
-
Use a Catalyst: Adding a catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or dimethylformamide (DMF), can significantly accelerate the reaction.[5][6] These catalysts activate the POCl₃.
-
Solvent Choice: While the reaction can be run in neat POCl₃, using a high-boiling inert solvent like acetonitrile can sometimes improve results and simplify workup.[6]
-
Reaction Time: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider adding a fresh portion of POCl₃.
-
Q4: During the workup of the POCl₃ reaction, my yield is very low. Where is my product going?
A4: The product, ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, is susceptible to hydrolysis back to the starting material if exposed to water before the excess POCl₃ is quenched and removed.
-
Workup Protocol Integrity: A robust workup is critical.
-
After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Crucially , pour the cooled residue slowly onto crushed ice with vigorous stirring. This quenches the remaining POCl₃ exothermically. Do not add water directly to the hot reaction mixture.
-
The product is often an oil or solid that can be extracted into an organic solvent like ethyl acetate or dichloromethane. Ensure the aqueous phase is thoroughly extracted (3-4 times).[5]
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acidic residue, followed by brine.
-
Stage 3: Saponification (Ester Hydrolysis)
Q5: I'm struggling with the final hydrolysis step. Using NaOH leads to a complex mixture of products. What is happening?
A5: The 2-chloro substituent on the pyrimidine ring is an activated leaving group, susceptible to nucleophilic substitution by hydroxide ions, especially at elevated temperatures. Using a strong base like sodium hydroxide can lead to the formation of the 2-hydroxy byproduct, competing with the desired ester hydrolysis.[7]
-
Causality and Solution: To achieve selective hydrolysis of the ester without displacing the chlorine, milder conditions are required.
-
Choice of Base: Lithium hydroxide (LiOH) is the preferred base for this transformation. It is known to saponify esters effectively at lower temperatures with reduced nucleophilicity towards aromatic halides compared to NaOH or KOH.
-
Temperature Control: Run the reaction at or below room temperature (0 °C to 25 °C). The reaction may be slower, but it will be significantly cleaner.
-
Solvent System: A mixture of tetrahydrofuran (THF) and water is an excellent solvent system, as it solubilizes the organic substrate while allowing the aqueous base to react.[7]
-
Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed immediately to the workup to avoid over-reaction.
-
Q6: How do I best purify the final this compound product?
A6: The purification strategy depends on the nature of the impurities.
-
Acid-Base Extraction: After the reaction, carefully acidify the aqueous solution with a non-nucleophilic acid like 1M HCl to a pH of ~2-3. The carboxylic acid product will precipitate out as it is generally insoluble in acidic aqueous media.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove inorganic salts.
-
Recrystallization: If the product is still impure, recrystallization is the best method. A solvent system of ethanol/water or isopropanol/water is often effective. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists. Allow it to cool slowly to form pure crystals.
-
Chromatography: If significant organic impurities remain, column chromatography on silica gel may be necessary, though it is less ideal for a final, highly polar product.
Optimized Experimental Protocols
The following protocols are provided as a self-validating guide. Each step includes checkpoints and expected observations.
Protocol 1: Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
Setup: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (200 mL).
-
Base Preparation: Add sodium metal (4.6 g, 0.2 mol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Reactant Addition: To the cooled sodium ethoxide solution, add urea (12.0 g, 0.2 mol), followed by diethyl 2-(ethoxymethylene)-3-oxo-4,4,4-trifluorobutanoate (27.0 g, 0.1 mol).
-
Reaction: Heat the mixture to reflux and maintain for 5 hours. The reaction should become a thick slurry. Monitor the disappearance of the starting ketoester by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water (200 mL) and filter to remove any insoluble material.
-
Isolation: Cool the aqueous solution in an ice bath and acidify to pH 3 with concentrated HCl. A white precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven. The typical yield is 70-80%.
Protocol 2: Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, combine the product from Protocol 1 (23.8 g, 0.1 mol) and phosphoryl chloride (POCl₃, 75 mL).
-
Catalyst Addition: Add N,N-diisopropylethylamine (DIPEA, 0.9 mL, ~5 mol%) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4 hours. The solid will dissolve, and the solution will darken. Monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess POCl₃ by vacuum distillation. Caution: POCl₃ is corrosive and reacts violently with water.
-
Quenching: Slowly and carefully pour the cooled, concentrated residue onto 300 g of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous MgSO₄.
-
Isolation: Filter and concentrate the organic solution under reduced pressure to yield the product, typically as a pale yellow oil or low-melting solid.[8] The typical yield is 85-95%.
Protocol 3: this compound
-
Setup: In a 500 mL flask, dissolve the product from Protocol 2 (24.0 g, 0.1 mol) in a mixture of THF (150 mL) and water (50 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 6.3 g, 0.15 mol) in water (50 mL) dropwise over 30 minutes.
-
Reaction: Stir the reaction at 0-5 °C for 2-3 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Workup: Remove the THF under reduced pressure. Add water (100 mL) to the remaining aqueous solution.
-
Isolation: Cool the solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate will form.
-
Purification: Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) and dry thoroughly in a vacuum oven. The typical yield is 90-97%.
Data Summary and Troubleshooting Logic
Table 1: Reaction Condition Summary
| Stage | Key Reagents | Solvent | Temperature | Typical Time | Yield |
| 1. Cyclocondensation | Urea, NaOEt | Anhydrous EtOH | Reflux (~78 °C) | 4-6 h | 70-80% |
| 2. Chlorination | POCl₃, DIPEA (cat.) | Neat POCl₃ | Reflux (~110 °C) | 3-5 h | 85-95% |
| 3. Saponification | LiOH·H₂O | THF / Water | 0-5 °C | 2-3 h | 90-97% |
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing common issues, primarily low overall yield.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. US20140135497A1.
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Google Patents. (2013). Preparation method of 2-chloro trifluoromethyl pyrimidine compound. CN102911123A.
- Google Patents. (2016).
-
ResearchGate. Synthesis of 2-trifluoromethyl-4,7-dihydro-7-oxo-(1,2,4)triazolo[1,5-a] pyrimidine-6-carboxylic acid derivatives as potential antimycobacterial and antimicrobial agents. [Link]
-
ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Refubium - Freie Universität Berlin. (2020). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]
-
YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. [Link]
-
Organic Syntheses. Ethyl ethoxymethylenemalonate. [Link]
-
National Institutes of Health. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
- Google Patents. (1981). 2,4,5 Trifluoro pyrimidine and process for preparing. US4299961A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bu.edu.eg [bu.edu.eg]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 6. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 7. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 8. 2-氯-4-(三氟甲基)嘧啶-5-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Chromatographic Purification of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the chromatographic purification of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges presented by this molecule's chemical properties.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification can be challenging due to its acidic nature, the presence of a halogen and a trifluoromethyl group, and its potential for interacting with stationary phases in multiple ways. This guide will equip you with the knowledge to overcome common purification hurdles and achieve high purity of your target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic purification of this compound.
Q1: My peak is tailing or showing significant fronting. What are the likely causes and how can I fix it?
Peak asymmetry is a common issue when purifying acidic compounds.
Possible Causes & Solutions:
-
Ionization of the Carboxylic Acid: The primary cause of peak tailing for acidic compounds is often the interaction of the ionized carboxylate form with the stationary phase. In reversed-phase chromatography, this can lead to poor peak shape.[1]
-
Solution: Suppress the ionization of the carboxylic acid by acidifying the mobile phase. A general rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of your compound.[1] For most carboxylic acids, adding 0.1% formic acid or acetic acid to the mobile phase is effective.[1][2][3]
-
-
Secondary Interactions with the Stationary Phase: The pyrimidine ring and its substituents can engage in secondary interactions with residual silanols on silica-based stationary phases, leading to peak tailing.
-
Solution: Use an end-capped column to minimize silanol interactions. Alternatively, consider a stationary phase with a different chemistry, such as a polymer-based column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
Q2: I'm observing broad peaks and poor resolution. How can I improve the separation?
Broad peaks can be a sign of several underlying issues, leading to a loss of resolution.[4]
Possible Causes & Solutions:
-
Sub-optimal Mobile Phase Composition: The choice of organic modifier and its proportion in the mobile phase significantly impacts peak shape and retention.[5]
-
Solution: Experiment with different organic modifiers. Acetonitrile and methanol are common choices in reversed-phase HPLC.[5] Their different selectivities can alter the separation of your target compound from its impurities.[5] Also, optimize the gradient slope in gradient elution to improve resolution.
-
-
Contamination: Buildup of contaminants on the column can lead to peak broadening.[4][6]
-
Solution: Use a guard column to protect your analytical column from strongly retained impurities.[6] Regularly flush the column with a strong solvent to remove any adsorbed contaminants.
-
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length as short as possible.
-
Q3: My compound is not retained on the reversed-phase column or elutes in the solvent front. What should I do?
Lack of retention is a common problem for polar compounds in reversed-phase chromatography.[7][8]
Possible Causes & Solutions:
-
High Polarity of the Compound: Although the trifluoromethyl and chloro groups add some hydrophobicity, the carboxylic acid and pyrimidine ring make the molecule relatively polar, especially when ionized.
-
Solution:
-
Increase the aqueous component of your mobile phase (e.g., use a higher percentage of water or buffer).
-
Use a more retentive stationary phase, such as one with a higher carbon load (e.g., C18) or a phenyl-hexyl phase that can offer alternative selectivity through pi-pi interactions.
-
Consider an alternative chromatographic mode, such as mixed-mode chromatography which combines reversed-phase and ion-exchange mechanisms.[8][9]
-
-
Q4: I'm seeing extraneous peaks in my chromatogram. How do I identify their source?
Ghost peaks or unexpected peaks can arise from various sources.
Possible Causes & Solutions:
-
Sample Degradation: The compound may be unstable under the analytical conditions.
-
Solution: Check the stability of your compound in the mobile phase over time. If degradation is observed, consider using a milder pH or a different mobile phase composition.
-
-
Contaminated Solvents or Glassware: Impurities in the solvents or from the sample vials can appear as peaks in the chromatogram.
-
Solution: Use high-purity HPLC-grade solvents and ensure all glassware is scrupulously clean. Run a blank gradient (injecting only the mobile phase) to identify any peaks originating from the system or solvents.
-
-
Carryover from Previous Injections: Strongly retained compounds from a previous run can elute in a subsequent analysis.[10]
-
Solution: Implement a robust column washing step between injections, using a strong solvent to elute any retained components.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for mobile phase selection for reversed-phase HPLC?
A good starting point for reversed-phase HPLC of this compound is a gradient elution with an acidified water/acetonitrile or water/methanol mobile phase. For example, a gradient from 95:5 to 5:95 (v/v) of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
Q2: Should I use normal-phase or reversed-phase chromatography?
Reversed-phase chromatography is generally the preferred method for purifying acidic compounds like this one due to better reproducibility and the ability to control ionization with mobile phase modifiers.[11] Normal-phase chromatography can also be used, but it is often more sensitive to water content in the mobile phase, which can lead to inconsistent retention times.
Q3: How does the trifluoromethyl group affect the chromatography?
The trifluoromethyl group is strongly electron-withdrawing and increases the hydrophobicity of the molecule. This increased hydrophobicity will generally lead to longer retention times in reversed-phase chromatography compared to a non-fluorinated analogue.
Q4: Can I use mass spectrometry (MS) for detection?
Yes, this compound is amenable to MS detection, typically in negative ion mode due to the presence of the carboxylic acid. Using a volatile mobile phase modifier like formic acid is crucial for compatibility with mass spectrometry.
Key Chromatographic Parameters Summary
The following table summarizes key parameters and their expected impact on the purification of this compound.
| Parameter | Recommended Setting/Choice | Rationale & Expected Impact |
| Stationary Phase | C18, Phenyl-Hexyl | C18 provides good hydrophobic retention. Phenyl-Hexyl can offer alternative selectivity through pi-pi interactions with the pyrimidine ring. |
| Mobile Phase (A) | Water + 0.1% Formic Acid | The aqueous component of the mobile phase. Formic acid suppresses the ionization of the carboxylic acid, leading to better peak shape.[1][2] |
| Mobile Phase (B) | Acetonitrile or Methanol + 0.1% Formic Acid | The organic modifier. Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity.[5] |
| Elution Mode | Gradient | A gradient from low to high organic modifier concentration is typically required to elute the compound with good peak shape and resolve it from impurities. |
| Detection | UV (254 nm or other suitable wavelength), MS | The pyrimidine ring is a chromophore, allowing for UV detection. Mass spectrometry provides mass information for peak identification. |
| Column Temperature | 30-40 °C | Operating at a slightly elevated and controlled temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
Experimental Protocol: Reversed-Phase HPLC Purification
This protocol provides a general starting point for the purification of this compound. Optimization will likely be required based on the specific impurity profile of your sample.
1. Sample Preparation: a. Dissolve the crude this compound in a suitable solvent (e.g., a mixture of the initial mobile phase components, or a minimal amount of a stronger solvent like methanol or acetonitrile). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System Preparation: a. Prepare the mobile phases: i. Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid. ii. Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid. b. Degas the mobile phases thoroughly. c. Equilibrate the column (e.g., a C18 column, 5 µm particle size, 4.6 x 250 mm) with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
3. Chromatographic Run: a. Set the flow rate (e.g., 1.0 mL/min). b. Set the column temperature (e.g., 30 °C). c. Set the detector wavelength (e.g., 254 nm). d. Inject the prepared sample. e. Run a suitable gradient program, for example:
- 0-5 min: 5% B
- 5-25 min: Gradient to 95% B
- 25-30 min: Hold at 95% B
- 30-31 min: Return to 5% B
- 31-40 min: Re-equilibrate at 5% B f. Collect fractions corresponding to the main peak.
4. Post-Run Analysis and Processing: a. Analyze the collected fractions for purity (e.g., by analytical HPLC). b. Pool the pure fractions. c. Remove the solvent under reduced pressure to obtain the purified compound.
References
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. 2023. Available from: [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. 2023. Available from: [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. 2024. Available from: [Link]
-
Restek. HPLC Troubleshooting Guide. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link]
-
Restek. HPLC Troubleshooting Guide. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. Available from: [Link]
-
LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. 2014. Available from: [Link]
-
IJSDR. Troubleshooting in HPLC: A Review. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. Available from: [Link]
-
LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. 2014. Available from: [Link]
-
PubMed. Chromatographic separations of aromatic carboxylic acids. Available from: [Link]
-
NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available from: [Link]
-
Chemistry LibreTexts. Reverse Phase Chromatography. 2022. Available from: [Link]
-
Waters. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. 2020. Available from: [Link]
-
NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available from: [Link]
-
Phenomenex. Common HPLC Problems & How to Deal With Them. 2022. Available from: [Link]
-
Chemistry LibreTexts. Reverse Phase Chromatography. 2022. Available from: [Link]
-
Waters. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. 2020. Available from: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. 2025. Available from: [Link]
-
Phenomenex. Common HPLC Problems & How to Deal With Them. 2022. Available from: [Link]
-
Phenomenex. Common HPLC Problems & How to Deal With Them. 2022. Available from: [Link]
-
Waters. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. 2020. Available from: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. 2025. Available from: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 3. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. chromtech.com [chromtech.com]
Overcoming low reactivity in nucleophilic substitution of chloropyrimidines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving chloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful, yet sometimes challenging, reactions. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter in the lab. The format is designed to quickly diagnose the issue and provide actionable, scientifically-grounded solutions.
Q1: My reaction is extremely slow or shows no conversion. What are the primary factors I should investigate?
A1: The low reactivity of a chloropyrimidine substrate is the most common hurdle in SNAr reactions. The entire process hinges on making the electron-deficient pyrimidine ring susceptible to attack by a nucleophile. If the reaction stalls, the root cause is an insufficient activation of the electrophile (the chloropyrimidine) or suboptimal reaction conditions.
Causality: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount for the reaction to proceed. The inherent electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates this, but often it's not enough.[1][2]
Here is a logical workflow to diagnose and resolve the issue:
Sources
Side reactions in the synthesis of trifluoromethylpyrimidine derivatives
Current Status: Operational 🟢 Agent: Dr. Alex V., Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurities[1]
Welcome to the Fluorine Heterocycle Support Hub
You are likely here because your LC-MS shows a mess, your yields are low, or your fluorine NMR is showing peaks where they shouldn't be. The trifluoromethyl (
This guide treats your synthesis problems as "Support Tickets." Select the scenario below that matches your current failure mode.
📂 Knowledge Base Article (KBA) #001: Regiochemical Ambiguity in Cyclization
Context: De novo synthesis using trifluoro-1,3-dicarbonyls (e.g., ethyl 4,4,4-trifluoroacetoacetate) and amidines/guanidines.[1]
The User Complaint:
"I condensed ethyl 4,4,4-trifluoroacetoacetate with an unsymmetrical amidine. I expected the 4-
isomer, but I isolated a mixture or the 6-isomer. Also, I see a 'hydrated' intermediate."
Technical Diagnosis:
The
The Side Reaction:
-
Regioisomer Mismatch: The nucleophilic nitrogen of the amidine attacks the most electrophilic carbonyl (
) first. If your amidine is unsymmetrical (e.g., N-methylguanidine), the most nucleophilic nitrogen will target the -adjacent carbonyl.[1] -
Stable Hydrates: The electron-deficiency is so high that the intermediate carbinolamine (tetrahedral intermediate) may stabilize as a hydrate or hemiaminal rather than eliminating water to aromatize.
Troubleshooting Protocol:
| Parameter | Recommendation | Mechanism |
| pH Control | Use NaOEt/EtOH (Stoichiometric) | Forces deprotonation of the specific amidine nitrogen to direct nucleophilicity.[1] |
| Temperature | High (Reflux > 80°C) | Promotes the elimination of |
| Lewis Acid | Add | Activates the ester carbonyl, balancing electrophilicity to favor the desired attack.[1] |
Visual Logic: Regioselectivity Decision Tree
Caption: Regioselectivity is dictated by the competition between the highly electrophilic (but hindered)
📂 KBA-002: The "Vanishing" Group (Solvolysis)
Context: Nucleophilic Aromatic Substitution (
The User Complaint:
"I tried to displace a chlorine atom with an alkoxide. The chlorine is gone, but my mass spec shows a loss of mass corresponding to
or."
Technical Diagnosis:
The pyrimidine ring is already electron-deficient. Adding a
Mechanism of Failure (The "Haloform" Analog):
-
Nucleophile (
or ) attacks the ring carbon ipso to the group (not just the site).[1] -
Formation of a Meisenheimer complex.[2]
-
Elimination of the
anion (which rapidly decomposes to difluorocarbene) or direct hydrolysis to the carboxylic acid via a gem-difluoro intermediate.[1]
Prevention Protocol:
-
Switch Bases: Avoid small, hard nucleophiles like
or .[1]-
Alternative: Use
in DMF or acetonitrile.[1] The Carbonate anion is basic enough for deprotonation but poorly nucleophilic toward the carbon.
-
-
Temperature Limit: Do not exceed 60°C when strong nucleophiles are present.
-
Steric Protection: Use bulky nucleophiles (e.g.,
) if possible, as they struggle to attack the crowded ipso-carbon.[1]
Visual Logic: Hydrolysis Pathway
Caption: The "Haloform-type" cleavage of the
📂 KBA-003: Radical Overkill (Minisci Reaction)
Context: Late-stage functionalization using Langlois' Reagent (
The User Complaint:
"I used Minisci conditions to add a
group. I see the product, but also bis-and tris- byproducts, plus some chlorinated impurities are gone."
Technical Diagnosis:
Radical trifluoromethylation is highly electrophilic. Once a
Side Reactions:
-
Polysubstitution: If the oxidant/radical source is in large excess.
-
Hydrodehalogenation: If you have a Chlorine or Bromine on the ring, the radical conditions (often involving SET mechanisms) can reduce the
bond to .[1]
Experimental Protocol: Controlled Minisci Reaction
Step-by-Step Guide:
-
Solvent: Use a biphasic system (DCM/Water) or Trifluoroethanol (TFE).[1] TFE stabilizes the radical intermediates.
-
Reagent Addition:
-
Do NOT dump all reagents at once.
-
Add the oxidant (e.g., TBHP or Persulfate) via syringe pump over 2 hours.[1]
-
-
Stoichiometry: Use 2.5 equiv of the heterocycle (pyrimidine) relative to the radical source. Sacrificing cheap starting material prevents polysubstitution on the expensive product.
| Component | Role | Troubleshooting Tip |
| Radical Source | Excess leads to polysubstitution.[1] Keep at 1.0 equiv. | |
| TBHP (70% aq) | Oxidant | If dehalogenation occurs, switch to |
| TFA (Acid) | Activator | Essential for protonating the pyrimidine (makes it receptive to nucleophilic radicals).[1] |
📥 References & Further Reading
-
Fuchibe, K., et al. (2022).[1] Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. Frontiers in Chemistry.
-
Relevance: Covers de novo synthesis and structural characterization of amide-linked trifluoromethylpyrimidines.[3]
-
-
Barata-Vallejo, S., et al. (2014).[1] Nucleophilic trifluoromethylation of carbonyl compounds.[4] ARKIVOC.[4]
-
Relevance: Discusses the stability of
carbonyl precursors and nucleophilic attack mechanisms.
-
-
Jji, Y., et al. (2020).[1][5] Regioselectivity of intramolecular cyclization. Organic & Biomolecular Chemistry.[4][6][7]
-
Relevance: mechanistic insights into cyclization regiochemistry which parallels the 1,3-dicarbonyl condensation issues.
-
-
Proctor, R. S., et al. (2018).[1] Minisci reactions: Versatile CH-functionalizations.[1][6] Chemical Society Reviews.
-
Relevance: Comprehensive review of radical mechanisms and side reactions in heterocycle functionalization.
-
Sources
- 1. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Optimization of Pyrimidine Chlorination Reactions
Welcome to the technical support center for the optimization of pyrimidine chlorination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, safety, and scalability of their chlorination protocols. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and present optimized experimental workflows based on established and innovative methodologies. Our focus is on providing not just procedural steps, but also the fundamental rationale behind them to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding pyrimidine chlorination.
Q1: What is the most common reagent for the chlorination of hydroxypyrimidines, and what are its drawbacks?
The most prevalent and historically used reagent for converting hydroxypyrimidines to their chlorinated analogues is phosphorus oxychloride (POCl₃).[1][2][3] This method typically involves heating the hydroxypyrimidine substrate in a large excess of POCl₃, which often serves as both the reagent and the solvent.[3] While effective, this traditional approach has significant disadvantages, particularly for large-scale synthesis.[1][2] The use of excess POCl₃ creates a considerable environmental burden and presents safety hazards during the work-up, as the unreacted POCl₃ undergoes a highly exothermic and violent reaction with water upon quenching.[1][3]
Q2: Are there safer and more efficient alternatives to the traditional excess POCl₃ method?
Yes, modern advancements have led to the development of a highly efficient, solvent-free chlorination protocol. This optimized method utilizes an equimolar amount of POCl₃ relative to the hydroxyl groups on the pyrimidine ring, in the presence of an equivalent of a base such as pyridine.[1][2] The reaction is conducted at elevated temperatures (typically 140-160 °C) in a sealed reactor.[1][2][4] This approach offers several advantages:
-
Enhanced Safety: By avoiding a large excess of POCl₃, the quenching process is significantly safer, with a much lower and more controlled exotherm.[1][2]
-
Environmental Friendliness: The reduction in reagent usage leads to less chemical waste.[1][2]
-
Improved Efficiency: These solvent-free reactions often result in higher yields and shorter reaction times compared to traditional methods.[1][2][4]
-
Simplified Work-up: The work-up procedure is often simpler, involving direct filtration of the product or extraction, followed by distillation.[1]
Q3: What is the role of a base, like pyridine, in the chlorination reaction with POCl₃?
In the chlorination of hydroxypyrimidines with POCl₃, a tertiary amine base such as pyridine acts as a catalyst and an acid scavenger.[1][2] The reaction of the hydroxyl group of the pyrimidine with POCl₃ generates acidic byproducts. Pyridine neutralizes these acids, driving the reaction towards completion. In some modern protocols, it has been observed that for certain substrates like 2-hydroxypyridines, the starting material itself can act as the base, eliminating the need for an additional basic additive.[1][2]
Q4: Can other chlorinating agents be used for pyrimidine synthesis?
While POCl₃ is the most common, other reagents can be employed. For instance, phosgene (COCl₂) can be used to synthesize chlorinated pyrimidines, such as 4,6-dichloropyrimidine, by reacting it with dihydroxypyrimidines or imidoyl chlorides.[5][6] However, phosgene is an extremely toxic gas, and its handling requires specialized equipment and safety precautions.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your pyrimidine chlorination experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Insufficient temperature. 3. Degradation of starting material or product. 4. Inactive POCl₃ (due to hydrolysis). | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[3] Extend the reaction time if necessary. 2. Optimize Temperature: For the equimolar POCl₃ method, ensure the reaction is heated to the recommended temperature (e.g., 160 °C for pyrimidines) in a sealed reactor to maintain pressure and drive the reaction.[1][2] 3. Ensure Anhydrous Conditions: POCl₃ is sensitive to moisture. Use oven-dried glassware and a drying tube or inert atmosphere to prevent hydrolysis of the reagent.[3] |
| Difficult or Hazardous Quenching | 1. Use of a large excess of POCl₃. 2. Quenching at too high a temperature. | 1. Adopt the Equimolar Protocol: Transitioning to the solvent-free method with an equimolar amount of POCl₃ will significantly reduce the exothermic nature of the quench.[1][2] 2. Controlled Quenching: If using excess POCl₃ is unavoidable, cool the reaction mixture to room temperature before quenching. Slowly and carefully add the reaction mixture to crushed ice or ice-cold water with vigorous stirring in a well-ventilated fume hood.[3] |
| Product is a Dark Oil or Tar | 1. Reaction temperature was too high. 2. Presence of impurities in the starting material. | 1. Precise Temperature Control: Use a reliable heating mantle with a stirrer and a temperature controller to maintain the optimal reaction temperature. 2. Purify Starting Material: Ensure the purity of your hydroxypyrimidine starting material before initiating the reaction. |
| Incomplete Conversion to Dichloro-product | 1. Insufficient POCl₃. 2. Shorter reaction time than required. | 1. Stoichiometry Check: In the equimolar method, ensure you are using one equivalent of POCl₃ per hydroxyl group. For a dihydroxypyrimidine, this means two equivalents of POCl₃. 2. Time Optimization: Monitor the reaction by TLC and continue heating until the mono-chloro intermediate is no longer observed. |
| Product Isolation Issues | 1. Product is soluble in the aqueous quench solution. 2. Emulsion formation during extraction. | 1. pH Adjustment: After quenching, adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution to precipitate the solid product, which can then be collected by filtration.[1] 2. Extraction Solvent: If the product is a liquid, extract with a suitable organic solvent like ethyl acetate.[1] To break emulsions, you can add brine (saturated NaCl solution) or allow the mixture to stand. |
Optimized Experimental Protocols
The following are detailed, step-by-step methodologies for the chlorination of hydroxypyrimidines.
Protocol 1: Modern Solvent-Free Chlorination of Hydroxypyrimidines
This protocol is adapted from a highly efficient and safer method that utilizes equimolar amounts of POCl₃.[1][2]
Materials:
-
Hydroxypyrimidine (e.g., 2,4-dihydroxy-5-bromopyrimidine)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Cold water (~0 °C)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (for liquid products)
-
Teflon-lined stainless steel reactor
Procedure:
-
Reaction Setup: In a 150 mL Teflon-lined stainless steel reactor, add the hydroxypyrimidine (0.3 moles), POCl₃ (0.3 moles per hydroxyl group), and pyridine (0.3 moles).
-
Heating: Seal the reactor and heat the mixture to 160 °C for 2 hours with stirring.
-
Cooling and Quenching: After the reaction is complete, cool the reactor to room temperature. Carefully open the reactor in a well-ventilated fume hood and quench the contents by slowly adding them to 100 mL of cold water (~0 °C) with vigorous stirring.
-
pH Adjustment: Adjust the pH of the resulting solution to 8-9 using a saturated Na₂CO₃ solution.
-
Product Isolation:
-
For Solid Products: Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry.
-
For Liquid Products: Extract the aqueous solution with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure.[1]
-
Protocol 2: Traditional Chlorination of Uracil (Pyrimidine-2,4-diol)
This protocol is a generalized procedure based on traditional laboratory practices using excess POCl₃.[3]
Materials:
-
Pyrimidine-2,4-diol (Uracil)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform or Dichloromethane
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (oven-dried)
-
Reflux condenser with a drying tube
-
Heating mantle with a stirrer
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add pyrimidine-2,4-diol (e.g., 0.82 mol, 100 g) and phosphorus oxychloride (e.g., 400 mL). This should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen).[3]
-
Heating: Heat the mixture to reflux with stirring for 3.5 to 4 hours. Monitor the reaction progress by TLC.[3]
-
Removal of Excess POCl₃: After cooling the mixture to room temperature, remove the excess unreacted POCl₃ by distillation under reduced pressure. This step must be performed with extreme care in a fume hood.[3]
-
Quenching: Very slowly and carefully pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Extract the resulting aqueous mixture with chloroform or dichloromethane.
-
Washing and Drying: Wash the combined organic extracts with a saturated Na₂CO₃ solution, followed by water. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude 2,4-dichloropyrimidine can be purified by distillation under reduced pressure.[7]
Visualizing the Workflow
To better understand the decision-making process in optimizing your pyrimidine chlorination, the following diagram illustrates a logical workflow.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 6. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Technical Support Center: Regioselectivity in Amination of Dichloropyrimidines
Welcome to the Technical Support Center for controlling regioselectivity in the amination of dichloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on the pyrimidine scaffold. Here, we dissect common experimental challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to empower you to achieve your desired regiochemical outcomes with confidence and precision.
I. Understanding the Fundamentals of Regioselectivity
The pyrimidine ring is a cornerstone motif in medicinal chemistry, but its inherent reactivity can present synthetic challenges.[1][2][3] In dichloropyrimidines, the two chlorine atoms are not electronically equivalent. Generally, the C4(6) positions are more susceptible to nucleophilic attack than the C2 position.[4] This intrinsic reactivity order is a consequence of the electronic distribution within the heterocyclic ring, making the C4 and C6 positions more electron-deficient.[5]
However, this is not an immutable rule. A variety of factors, including the substitution pattern on the pyrimidine ring, the nature of the incoming nucleophile, and the reaction conditions can influence and even reverse this inherent selectivity.[1][5] A thorough understanding of these factors is paramount to controlling the regioselectivity of the amination reaction.
Core Principles of Reactivity
The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is primarily governed by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack at each position. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction at that position.
dot graph "Meisenheimer_Intermediate" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption { label: "Generalized mechanism for SNAr on 2,4-dichloropyrimidine."; fontsize: 10; fontname: "Arial"; } enddot
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the amination of dichloropyrimidines and provides actionable solutions based on established chemical principles.
Problem 1: Poor or No Regioselectivity – Obtaining a Mixture of C2 and C4 Isomers
This is one of the most frequent challenges in dichloropyrimidine chemistry.[5] Achieving high regioselectivity is often crucial for downstream applications and can simplify purification efforts.
Probable Causes:
-
Substituent Effects: The electronic nature of substituents on the pyrimidine ring can significantly alter the inherent C4 preference. Electron-donating groups (EDGs) at the C6 position can enhance C2 selectivity, while electron-withdrawing groups (EWGs) at the C5 position tend to favor C4 substitution.[1][5]
-
Nature of the Amine: Sterically hindered amines may exhibit different selectivity profiles compared to smaller, unhindered amines.
-
Reaction Conditions: Temperature, solvent polarity, and the choice of base can all influence the regiochemical outcome.
Solutions:
-
Leverage Substituent Effects:
-
For C4 Selectivity: If your substrate allows, the presence of an electron-withdrawing group at the C5 position will strongly direct the amination to the C4 position.[6]
-
For C2 Selectivity: Conversely, an electron-donating group at the C6 position can reverse the typical selectivity and favor the C2 position.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Solvent: A systematic screen of solvents with varying polarities is recommended. For instance, polar solvents can sometimes decrease selectivity.[7]
-
Base: The choice and stoichiometry of the base can be critical. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like triethylamine or diisopropylethylamine.
-
-
Consider Catalysis:
| Condition | Favors C4 Substitution | Favors C2 Substitution | Reference(s) |
| C5-Substituent | Electron-Withdrawing Group (EWG) | - | [5][6] |
| C6-Substituent | - | Electron-Donating Group (EDG) | [1] |
| Catalysis | Palladium Catalysis (e.g., Buchwald-Hartwig) | Specific ligand/substrate combinations | [4][9][10] |
| Nucleophile | Most primary and secondary amines | Tertiary amines (with C5-EWG) | [5][11] |
Problem 2: Desired C2-Amination is Unsuccessful, Yielding the C4 Isomer Instead
Achieving C2 selectivity often requires overcoming the intrinsic preference for C4 substitution.
Probable Causes:
-
Inherent Reactivity: The C4 position is generally more electrophilic.[5]
-
Reaction Conditions Not Optimized for C2-Selectivity: Standard SNAr conditions often favor the C4 product.
Solutions:
-
Substrate Modification:
-
As mentioned, the introduction of an electron-donating group at the C6 position is a powerful strategy to direct amination to the C2 position.[1]
-
-
Nucleophile Choice:
-
Interestingly, tertiary amines have been shown to selectively react at the C2 position of 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5.[11]
-
-
Lewis Acid Catalysis:
-
The use of a Lewis acid, such as ZnCl₂, has been reported to direct amine nucleophiles to the C2 position of pyrimidines, although the scope may be limited.[11]
-
-
Strategic Use of Blocking Groups:
-
In some cases, a bulky substituent can be temporarily installed at a more reactive position to direct the reaction to the desired site, followed by subsequent removal of the blocking group.
-
dot graph "C2_Selectivity_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption { label: "Decision workflow for achieving C2-amination."; fontsize: 10; fontname: "Arial"; } enddot
Problem 3: Low Yield or No Reaction
Even when regioselectivity is not the primary issue, achieving a good yield can be challenging.
Probable Causes:
-
Poor Nucleophilicity of the Amine: Highly hindered or electron-deficient amines may react slowly.
-
Deactivation of the Pyrimidine Ring: The introduction of a first amino group deactivates the ring towards further substitution due to its electron-donating nature.[12]
-
Inappropriate Solvent or Base: The reaction medium may not be optimal for the specific substrate and nucleophile.
-
Side Reactions: Solvolysis or other side reactions can consume starting material.[13]
Solutions:
-
Increase Reaction Temperature: Microwave irradiation can be a valuable tool to accelerate slow reactions, often leading to higher yields in shorter reaction times.[14]
-
Use a Stronger Base: For less nucleophilic amines, a stronger base like LiHMDS or NaH may be necessary to facilitate the reaction.
-
Catalysis: As previously noted, palladium-catalyzed amination is often more efficient than traditional SNAr, especially for less reactive amines or for the introduction of a second amino group.[12]
-
Solvent Choice: For reactions involving anilines, water has been shown to be an effective solvent, sometimes accelerating the reaction rate.[13] For substrates with low water solubility, alcohols like 2-propanol can be a good alternative.[13]
III. Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for chloro positions on a pyrimidine ring?
The generally accepted order of reactivity for nucleophilic aromatic substitution is C4(6) > C2 » C5.[4] The C5 position is significantly less reactive and typically does not participate in SNAr unless activated by adjacent electron-withdrawing groups.
Q2: How do steric effects of the amine nucleophile influence regioselectivity?
Steric hindrance in the amine can influence both the rate and, in some cases, the regioselectivity of the reaction. For instance, a very bulky amine might show a slightly different C4/C2 ratio compared to a smaller amine under the same conditions. In the amination of 4,6-dichloropyrimidine with sterically hindered adamantane-containing amines, lower yields were observed as the steric bulk near the amino group increased.[12]
Q3: Can I achieve selective mono-amination of a dichloropyrimidine?
Yes, selective mono-amination is readily achievable. The first amination at the more reactive C4 position deactivates the ring, making the second substitution at the C2 position more difficult.[12] By controlling the stoichiometry of the amine (typically using 1.0-1.2 equivalents), you can favor the mono-aminated product.
Q4: Are there any catalyst-free methods for amination?
Absolutely. Many SNAr reactions on dichloropyrimidines proceed efficiently without a metal catalyst, especially with nucleophilic aliphatic amines or under thermal conditions. In some cases, aromatic amines can react without a catalyst as well.[4][8][9] Acid-catalyzed amination is another alternative for certain heterocyclic systems.[13]
Q5: How can I confirm the regiochemistry of my product?
Unambiguous structure determination is crucial. While ¹H NMR can sometimes be sufficient, especially if there are distinct coupling patterns, 2D-NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools for definitively assigning the position of substitution.[15] X-ray crystallography provides the ultimate confirmation of structure when suitable crystals can be obtained.[11]
IV. Experimental Protocols
Protocol 1: General Procedure for C4-Selective SNAr Amination
This protocol is a starting point and may require optimization for your specific substrate.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2,4-dichloropyrimidine derivative (1.0 eq.).
-
Reagents: Add a suitable solvent (e.g., isopropanol, dioxane, or DMF) and a base (e.g., K₂CO₃, 2.0 eq.).
-
Nucleophile Addition: Add the amine (1.1 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed C4-Selective Buchwald-Hartwig Amination
This method is particularly useful for less reactive amines or when high selectivity is paramount.
-
Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), add the 2,4-dichloropyrimidine derivative (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., Xantphos or BINAP, 1-5 mol%), and a strong base (e.g., LiHMDS or NaOtBu, 1.5 eq.) to a dry Schlenk tube.
-
Solvent and Nucleophile: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2 eq.).
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 90-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
V. References
-
Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398. [Link]
-
Andersen, K. A., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
de Paula, R. F., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8036. [Link]
-
Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar. [Link]
-
Kharlamova, A. D., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(16), 3584. [Link]
-
Sherwood, T. C., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 142(44), 18949–18958. [Link]
-
Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. PubMed. [Link]
-
Kharlamova, A. D., et al. (2020). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. ResearchGate. [Link]
-
Téllez-Vargas, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. [Link]
-
Richter, D. T., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Richter, D. T., et al. (2013). Substrate-Controlled C-2 Amination of Dichloropyrimidines with Tertiary Amines. Synfacts, 9(11), 1205. [Link]
-
Bruening, F. L., & Lovelle, L. E. (2017). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ETH Zurich Research Collection. [Link]
-
Téllez-Vargas, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]
-
Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of trifluoromethyl groups during synthesis
A Guide to Preventing Decomposition and Ensuring Stability
Introduction: The Dual Nature of the Trifluoromethyl Group
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who harness the power of the trifluoromethyl (CF₃) group. The CF₃ group is a cornerstone of modern chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity in pharmaceuticals and agrochemicals.[1][2] While it is renowned for its general robustness derived from the formidable strength of the C-F bond, it is not invincible.[1][3]
Under specific—and often common—synthetic conditions, the CF₃ group can decompose, leading to undesired side products, reduced yields, and complex purification challenges. This guide provides in-depth, practical answers to common issues, explaining the underlying mechanisms of decomposition and offering field-proven strategies to maintain the integrity of this critical functional group.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Principles
Q1: How stable is the trifluoromethyl group, really?
A1: The trifluoromethyl group is considered one of the most stable functional groups in organic chemistry.[1] The C-F bond is the strongest single bond to carbon, and with increased fluorination on a single carbon, the C-F bonds become even shorter and stronger.[3] This inherent strength makes the group resistant to many chemical, thermal, and photochemical degradation pathways.[1] However, its stability is conditional and can be compromised by high temperatures, strong bases, certain transition metals, and potent reducing agents.
Q2: What are the main ways a CF₃ group can decompose?
A2: Decomposition typically proceeds through a few key pathways:
-
Defluorination: Stepwise or complete removal of fluorine atoms. This can happen via single electron transfer (SET) mechanisms, activation by transition metals, or elimination reactions promoted by strong bases.[3] The initial C-F bond cleavage is often the most difficult step, as the resulting -CF₂R group is inherently more reactive than the starting -CF₃ group.[3]
-
Hydrolysis/Solvolysis: Under harsh acidic or basic conditions, particularly at elevated temperatures, the CF₃ group can be hydrolyzed to a carboxylic acid group (-COOH), though this is generally a slow and difficult process.
-
Reductive Decomposition: Strong reducing agents or certain catalytic systems can reduce the CF₃ group to a difluoromethyl (-CF₂H), monofluoromethyl (-CH₂F), or even a methyl (-CH₃) group.[3]
Q3: I'm seeing a new mass spec peak corresponding to my starting material minus one fluorine (M-19). What's happening?
A3: This is a classic sign of monodefluorination , where the Ar-CF₃ group is being converted to an Ar-CF₂H group. This is a common decomposition pathway, especially in transition metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings.[3] It can be catalyzed by low-valent metal species (e.g., Pd(0) or Ni(0)) that activate a C-F bond, often leading to a mixture of partially and fully reduced products.
Part 2: Troubleshooting Guide - Scenarios & Solutions
This section addresses specific experimental challenges. Each answer explains the causative mechanism and provides actionable protocols.
Scenario 1: Decomposition in Transition Metal-Catalyzed Cross-Coupling
Q1.1: My Suzuki-Miyaura coupling with a trifluoromethyl-substituted aryl halide is giving me significant amounts of the hydrodefluorinated byproduct (Ar-CF₂H). Why?
A1.1: This is a well-documented side reaction where the palladium catalyst, intended to activate the C-Halogen bond, instead catalyzes the cleavage of a C-F bond.
Mechanism: The active Pd(0) catalyst can undergo oxidative addition into a C-F bond of the trifluoromethyl group. The resulting Pd(II) intermediate can then undergo further reactions, such as reaction with a silane reducing agent or protonolysis, to yield the Ar-CF₂H product.[3] This side reaction is competitive with the main catalytic cycle and is often exacerbated by:
-
High Temperatures: Provide the activation energy needed to break the strong C-F bond.
-
Electron-Rich Ligands: Can increase the electron density on the palladium center, making it more prone to oxidatively add into the C-F bond.
-
Prolonged Reaction Times: Increase the opportunity for the side reaction to occur.[4]
Troubleshooting Protocol & Optimization
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Catalyst | Standard Pd(PPh₃)₄ | Use a catalyst with a more tailored ligand, such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. | These ligands are designed to promote rapid reductive elimination in the desired C-C coupling cycle, which can outcompete the slower C-F activation pathway.[4] |
| Base | Strong bases (e.g., NaOtBu) | Switch to a milder base like K₃PO₄, Cs₂CO₃, or K₂CO₃. | Strong bases can accelerate catalyst decomposition and promote side reactions. Milder bases are often sufficient and minimize defluorination. |
| Temperature | > 100 °C | Run the reaction at the lowest effective temperature (e.g., 60-80 °C). | Lowering the thermal energy of the system disfavors the high-activation-energy C-F cleavage. |
| Solvent | Aprotic polar (e.g., DMF, DMAc) | Use a less polar solvent system like Toluene/H₂O or Dioxane/H₂O. | Solvent choice can influence catalyst stability and activity. |
Below is a diagram illustrating the decision-making process for troubleshooting this issue.
Caption: Troubleshooting flowchart for defluorination in cross-coupling.
Scenario 2: Instability in the Presence of Strong Bases
Q2.1: I'm trying to deprotonate a carbon adjacent to a CF₃ group using n-BuLi, but my reaction is failing and I see a complex mixture of products. What is happening?
A2.1: Using extremely strong, nucleophilic bases like organolithiums (n-BuLi, s-BuLi) or strong non-nucleophilic bases like KHMDS with trifluoromethyl-containing substrates is highly risky.[5]
Mechanism: Instead of simple deprotonation, two major decomposition pathways can occur:
-
Nucleophilic Attack on Fluorine: The strong base can directly attack a fluorine atom, leading to a difluorocarbanion which can then undergo elimination or other reactions.
-
α-Fluoride Elimination: If the carbon alpha to the CF₃ group is deprotonated, the resulting carbanion is highly unstable and can rapidly eliminate a fluoride ion to form a difluoroalkene. This process is often irreversible and leads to polymerization or other undesired products.
Step-by-Step Protocol for Safer Deprotonation
If deprotonation adjacent to a CF₃ group is necessary, the following protocol using a magnesium-based base (Hauser base) is recommended to avoid decomposition.
Objective: Generate a more stable magnesiated carbanion to trap with an electrophile.
Reagents:
-
Substrate (1.0 equiv)
-
Diisopropylamine (1.1 equiv)
-
i-PrMgCl·LiCl (1.1 equiv) in THF (1.3 M solution)
-
Anhydrous THF
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
Procedure:
-
Prepare the Hauser Base: In a flame-dried, argon-purged flask, cool a solution of diisopropylamine in anhydrous THF to 0 °C.
-
Slowly add the i-PrMgCl·LiCl solution dropwise. Stir the resulting solution at 0 °C for 30 minutes to form the (i-Pr)₂NMgCl·LiCl base.
-
Deprotonation: Cool the base solution to the recommended temperature for your substrate (typically between -20 °C and -78 °C).
-
Slowly add a solution of your CF₃-containing substrate in anhydrous THF to the base.
-
Stir for the optimized time (monitor by TLC or LC-MS) to ensure anion formation.
-
Electrophilic Quench: Add the electrophile dropwise at the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and proceed with standard extraction and purification.
This method generates a less reactive, more thermally stable magnesium anion, preventing the rapid elimination of fluoride that plagues reactions with lithium or potassium bases.
Scenario 3: Thermal Decomposition
Q3.1: At what temperature should I become concerned about the thermal stability of my trifluoromethyl-arene?
A3.1: While generally stable, thermal decomposition can become a significant issue at very high temperatures, typically above 200-250 °C, although this is highly substrate-dependent. Decomposition in the gas phase has been studied and involves complex radical pathways.[6] For solution-phase chemistry, issues are more likely to arise from interactions with other components at elevated temperatures (e.g., catalysts, salts, solvents) rather than simple unimolecular breakdown.
Best Practices for High-Temperature Reactions (>150 °C):
-
Inert Atmosphere: Always conduct high-temperature reactions under a rigorously inert atmosphere (Argon or Nitrogen). The presence of oxygen can lead to oxidative decomposition byproducts.[7]
-
Solvent Choice: Use high-boiling, non-polar, and aprotic solvents (e.g., diphenyl ether, sulfolane) that are known for their thermal stability. Avoid solvents that can act as hydrogen donors at high temperatures.
-
Material Compatibility: Ensure the reaction vessel is appropriate. Certain metal reactors or impurities can catalyze decomposition at high temperatures. Glass or Hastelloy reactors are generally preferred.
-
Minimize Reaction Time: Use kinetic monitoring to determine the minimum time required for the reaction to reach completion. Avoid unnecessarily long heating times.
The following diagram illustrates the relationship between contributing factors to CF₃ group decomposition.
Caption: Key factors leading to trifluoromethyl group decomposition.
Part 3: Summary of Preventative Strategies
-
Choose Conditions Wisely: The most critical step is prevention. Before starting a reaction, review the literature for protocols involving similar CF₃-substituted substrates.
-
Favor Milder Reagents: Whenever possible, opt for milder bases (carbonates over alkoxides), lower reaction temperatures, and shorter reaction times.
-
Optimize Catalytic Systems: In cross-coupling, screen different ligands and pre-catalysts. A small investment in optimization can save significant time and resources by preventing byproduct formation.
-
Protect and Proceed: If a functional group elsewhere in the molecule requires harsh conditions that threaten the CF₃ group, consider a protection strategy or re-sequence your synthesis to introduce the CF₃ group at a later stage.
-
Stoichiometry Control: Carefully control the stoichiometry of reagents, especially strong bases or reducing agents, to minimize excess that could react with the CF₃ group.
By understanding the underlying chemical principles and employing careful experimental design, the decomposition of the trifluoromethyl group can be effectively managed, ensuring the success of your synthetic endeavors.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Catalytic activation of a single C–F bond in trifluoromethyl arenes. RSC Publishing.
- Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.
- Thermal decomposition of CF3 and the reaction of CF2+OH -> CF2O+H. ResearchGate.
- Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines. Benchchem.
- Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. PMC.
- Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. Benchchem.
- Experimental and theoretical analysis on decomposition and by-product formation process of (CF3)2CFCN mixture. AIP Publishing.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic activation of a single C–F bond in trifluoromethyl arenes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03415A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dichloro-5-trifluoromethyl-pyrimidine
This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine (5-TFP), a critical intermediate in the pharmaceutical industry.[1][2] We will explore a robust two-step synthetic route, focusing on practical troubleshooting and frequently asked questions to ensure a successful and scalable process. Our approach is grounded in established methodologies, providing not just protocols, but the scientific reasoning behind them to empower you in your experimental work.
Overall Synthesis Workflow
The synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine is typically achieved through a two-step process starting from commercially available uracil.[1] The first step involves the trifluoromethylation of uracil to yield 5-trifluoromethyluracil (5-TFU). The subsequent step is the chlorination of 5-TFU to the final product.
Caption: A logical flow to diagnose issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the described method preferred for scale-up over older procedures?
A1: Older methods for synthesizing 5-TFP and its precursors often involved hazardous reagents like gaseous CF₃I, Cl₂, and HF, or used environmentally harmful solvents like dimethyl sulfoxide. [1]These processes are not ideal for large-scale pharmaceutical manufacturing due to safety, environmental, and cost concerns. The featured method uses more manageable reagents and an aqueous system for the first step, making it more environmentally benign and sustainable. [1] Q2: Can I use a different base than DIPEA in the chlorination step?
A2: Diisopropylethylamine (DIPEA) is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the chlorination of the uracil ring. Other hindered non-nucleophilic bases could potentially be used, but their efficacy and impact on the reaction profile would need to be validated. Simpler amines, like triethylamine, could potentially lead to side reactions.
Q3: What is the role of phosphoric acid in the chlorination step?
A3: While the patent mentions its use in the mixture, the primary chlorinating agent is phosphoryl chloride (POCl₃). [1]Phosphoric acid can act as a solvent and may help to improve the solubility of the 5-TFU in the reaction mixture, facilitating a more homogeneous and efficient reaction.
Q4: How critical is the purity of the 5-TFU intermediate?
A4: The purity of the 5-TFU intermediate is highly critical. Any impurities carried over from the first step can lead to the formation of undesired by-products during the chlorination step. These by-products can be difficult to separate from the final product, potentially impacting yield and purity. It is recommended to ensure the 5-TFU is of high purity before proceeding to the chlorination.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Phosphoryl chloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.
-
tert-Butyl hydroperoxide (TBHP): This is a strong oxidizing agent and can be explosive. It should be stored and handled according to the manufacturer's guidelines.
-
Exothermic Reactions: Both steps can be exothermic. It is crucial to have adequate cooling capacity and to add reagents slowly to maintain control of the reaction temperature, especially during scale-up.
References
Sources
Technical Support Center: Managing Phosphorus Oxychloride in Chlorination Reactions
<_
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize phosphorus oxychloride (POCl₃) in chlorination reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges associated with the removal of this highly reactive reagent from your reaction mixtures. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Introduction: The Challenge of POCl₃ Removal
Phosphorus oxychloride is a powerful and versatile chlorinating agent, widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] However, its high reactivity, particularly its violent reaction with water, presents significant challenges during reaction workup.[1][2] Incomplete removal or improper quenching of POCl₃ can lead to the formation of hazardous byproducts, compromise product purity, and pose serious safety risks due to highly exothermic reactions.[2] This guide will equip you with the knowledge to effectively and safely remove residual POCl₃, ensuring the integrity of your synthesis and the safety of your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction that occurs when quenching POCl₃ with water?
A1: The fundamental reaction is hydrolysis. Phosphorus oxychloride reacts vigorously with water to produce phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[3][4] The overall reaction is:
POCl₃ + 3H₂O → H₃PO₄ + 3HCl [3][5]
This reaction is highly exothermic and releases significant heat, which can cause the mixture to boil and spatter, releasing corrosive HCl fumes.[2] It's crucial to manage this exotherm through controlled addition and cooling.
Q2: I quenched my reaction mixture containing excess POCl₃ with ice water, but the reaction seemed sluggish at first and then proceeded uncontrollably. What happened?
A2: This is a common and dangerous scenario resulting from the formation of metastable intermediates. The hydrolysis of POCl₃ is not a single-step process. In cold, concentrated conditions, the reaction can stall after the initial steps, leading to the accumulation of reactive intermediates like phosphorodichloridic acid (Cl₂P(O)OH).[6] These intermediates are less reactive than POCl₃ at low temperatures but can decompose violently as the mixture warms up, leading to a delayed and dangerous exotherm.
To avoid this, a technique called "inverse quench" is often recommended, where the reaction mixture is added slowly to a large volume of vigorously stirred ice water.[5] This ensures that the POCl₃ is always the limiting reagent in the quenching medium, preventing the buildup of these hazardous intermediates.
Q3: Can I use an alcohol like methanol or ethanol to quench POCl₃?
A3: While technically possible, quenching with alcohols is generally not recommended for simple removal of excess reagent. POCl₃ reacts with alcohols to form phosphate esters.[3][7] For example, with ethanol:
POCl₃ + 3CH₃CH₂OH → (CH₃CH₂O)₃PO + 3HCl
This introduces new byproducts (the phosphate esters) into your reaction mixture, which may be difficult to separate from your desired product. This method is typically only employed when the formation of a phosphate ester is the intended synthetic outcome. For simple destruction of excess POCl₃, water or aqueous base is preferred.
Q4: How can I be certain that all the POCl₃ and its reactive intermediates have been fully quenched?
A4: Visual confirmation is unreliable. The absence of fuming does not guarantee complete hydrolysis. The most reliable methods involve in-situ analytical techniques. A study published in Organic Process Research & Development highlights the use of in-situ Raman spectroscopy and ³¹P NMR to monitor the disappearance of POCl₃ and its intermediates.[6] For most research labs, a practical approach is to take a small, carefully quenched sample of the aqueous layer and analyze it by ³¹P NMR. The absence of signals corresponding to P-Cl species indicates a complete quench. Differential Scanning Calorimetry (DSC) can also be used to confirm the absence of any residual exothermic activity.[6]
Troubleshooting Guide
Problem 1: Product degradation during aqueous workup.
-
Symptom: Low yield of desired product; presence of unexpected byproducts after quenching and extraction.
-
Likely Cause: The highly acidic conditions generated during the hydrolysis of POCl₃ (formation of HCl and H₃PO₄) can be detrimental to acid-sensitive functional groups in your product.
-
Troubleshooting Steps:
-
Buffered Quench: Instead of quenching into pure water, consider adding the reaction mixture to a cold, stirred, and buffered aqueous solution or a biphasic mixture containing a mild base like sodium bicarbonate or sodium carbonate. This will neutralize the generated acids as they form, maintaining a less harsh pH.
-
Two-Phase System: Perform the quench in a biphasic system (e.g., water and a suitable organic solvent like ethyl acetate or dichloromethane). Your product may be extracted into the organic layer as the POCl₃ is hydrolyzed in the aqueous phase, minimizing its exposure to the acidic environment.
-
Temperature Control: Ensure the quenching vessel is adequately cooled throughout the addition process to minimize the rate of any potential acid-catalyzed degradation.
-
Problem 2: Difficulty separating the product from phosphoric acid.
-
Symptom: Product is water-soluble and difficult to extract from the aqueous layer after quenching. Emulsion formation during extraction.
-
Likely Cause: Phosphoric acid and its salts can act as emulsifying agents. If your product has some water solubility or contains basic functional groups that get protonated, it will preferentially remain in the aqueous layer.
-
Troubleshooting Steps:
-
pH Adjustment: After the initial quench, carefully adjust the pH of the aqueous layer. If your product is basic, increasing the pH with a base like NaOH or K₂CO₃ will deprotonate it, making it less water-soluble and more extractable into an organic solvent. Conversely, if your product is acidic, you may need to perform the extraction under acidic conditions.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and promoting their transfer into the organic layer. It can also help to break emulsions.
-
Alternative Solvents: Experiment with different extraction solvents. Sometimes a more polar solvent like ethyl acetate is more effective than a less polar one like hexanes, or vice versa.
-
Problem 3: Recovering POCl₃ from the reaction mixture.
-
Symptom: You have used a large excess of POCl₃ and wish to recover it for reuse and to minimize waste.
-
Likely Cause: POCl₃ is often used in excess to drive chlorination reactions to completion.[8]
-
Troubleshooting Steps:
-
Distillation: If your product is non-volatile and thermally stable, the excess POCl₃ (boiling point: 105.8 °C) can be removed by distillation, often under reduced pressure to avoid thermal degradation of the product.[3][8]
-
Regeneration: In some industrial processes, byproducts from the chlorination reaction can be reacted with phosphorus pentachloride (PCl₅) to regenerate POCl₃, which can then be recovered by distillation.[8][9]
-
Purification of Recovered POCl₃: Recovered POCl₃ may be contaminated with organic impurities.[9] A patented method suggests treating the recovered liquid with a high-boiling tertiary amine and then performing a fractional distillation to obtain pure POCl₃.[9]
-
Experimental Protocols
Protocol 1: Standard Quenching of POCl₃ (Inverse Addition)
This protocol is designed for the safe and effective destruction of excess POCl₃ in a reaction mixture.
-
Preparation: In a separate flask, prepare a quenching solution of crushed ice and water (or a dilute aqueous base solution) with a volume at least 10 times that of the POCl₃-containing reaction mixture. Place this flask in an ice-water bath and ensure it is equipped with a magnetic or overhead stirrer for vigorous agitation.
-
Addition: Using a dropping funnel, add the reaction mixture containing POCl₃ dropwise to the cold, vigorously stirred quenching solution.
-
Monitoring: Monitor the temperature of the quenching pot continuously with a thermometer. The rate of addition should be controlled to maintain the temperature below a specified limit (e.g., 10 °C).
-
Completion: After the addition is complete, allow the mixture to stir in the cold bath for an additional 30-60 minutes to ensure complete hydrolysis.
-
Workup: Proceed with neutralization (if not already done) and standard liquid-liquid extraction to isolate the product.
Visualizing the Workflow
A critical decision in handling POCl₃ workups is choosing between a destructive quench and recovery via distillation. The following workflow diagram illustrates this decision-making process.
Caption: Decision workflow for post-chlorination workup.
Data Summary
The physical properties of phosphorus oxychloride are critical for planning its removal, particularly by distillation.
| Property | Value | Source |
| Molecular Formula | POCl₃ | [3] |
| Molar Mass | 153.33 g/mol | [1] |
| Boiling Point | 105.8 °C | [1][3] |
| Melting Point | 1.25 °C | [1][3] |
| Density | 1.645 g/cm³ (at 25 °C) | [3] |
| Solubility in Water | Reacts violently/exothermically | [1][5] |
| Solubility in Organic Solvents | Soluble in benzene, chloroform, carbon tetrachloride | [3][4] |
Safety First: A Non-Negotiable Pillar
Handling phosphorus oxychloride requires stringent safety protocols. It is toxic, corrosive, and reacts violently with water.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. All manipulations should be performed in a certified chemical fume hood.[2]
-
Emergency Preparedness: Have an appropriate spill kit and emergency plan in place. Ensure access to an emergency shower and eyewash station.
-
Quenching Direction: Crucially, always add the POCl₃-containing solution to the quenching agent (e.g., water/ice). Never add water to POCl₃. [5] Adding water to POCl₃ can create a localized, highly exothermic reaction that can lead to a violent eruption of the mixture.
The following diagram outlines the critical safety and procedural steps for a successful quench.
Caption: Safety and procedural workflow for quenching POCl₃.
References
-
ChemBK. (2024). Phosphorus oxychloride. Retrieved from [Link]
-
Wikipedia. (2024). Phosphoryl chloride. Retrieved from [Link]
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 113-131. Retrieved from [Link]
- Google Patents. (2022). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
-
Justia Patents. (1998). Process for the purification of phosphorus oxychloride. Retrieved from [Link]
-
Gemo, R., et al. (2021). Hydrolysis of Phosphoryl Trichloride (POCl₃): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 25(6), 1429-1437. Retrieved from [Link]
-
Vital Group. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of POCl₃. Retrieved from [Link]
-
ResearchGate. (2022). What are the Tricks to quench pocl3. Retrieved from [Link]
-
Sciencemadness Wiki. (2024). Phosphoryl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Phosphorus oxychloride. Retrieved from [Link]
Sources
- 1. Vital Group [vitalgroup.co.in]
- 2. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
Validation & Comparative
A Comprehensive Guide to the Spectroscopic Characterization of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide provides an in-depth analysis of the spectroscopic characterization of a key building block, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, with a primary focus on its 1H NMR spectrum. We will explore the expected spectral features, delve into the underlying principles governing these observations, and compare the utility of 1H NMR with alternative analytical techniques for a comprehensive structural verification.
The Pivotal Role of this compound
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine core is a prevalent scaffold in a vast array of biologically active molecules. The strategic placement of a chloro group, a trifluoromethyl moiety, and a carboxylic acid functionality provides multiple points for synthetic elaboration, making it a versatile precursor for the synthesis of complex drug candidates. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and cell permeability of a molecule.[2]
A definitive understanding of the structure of this intermediate is crucial for ensuring the integrity of subsequent synthetic steps and the final drug substance. While several analytical techniques can be employed for this purpose, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary tool for elucidating the molecular structure in solution.
Deciphering the 1H NMR Spectrum: A Predictive Analysis
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";
} Caption: Molecular structure of the target compound.
Predicted 1H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects of the carbonyl group. Hydrogen bonding and chemical exchange often lead to significant signal broadening.[3] |
| H6 | ~9.0 | Quartet (q) | 5JH-F ≈ 0.5 - 3.0 Hz | The pyrimidine ring proton is significantly deshielded by the cumulative electron-withdrawing effects of the two nitrogen atoms in the ring, the adjacent chloro group, and the trifluoromethyl group.[4] The signal is expected to be split into a quartet due to long-range coupling with the three equivalent fluorine atoms of the CF3 group.[5][6] |
Causality Behind the Predicted Spectral Features
-
The Carboxylic Acid Proton (-COOH): The chemical shift of a carboxylic acid proton is one of the most downfield signals observed in 1H NMR, typically appearing in the 10-13 ppm range. This is a consequence of the strong deshielding effect of the carbonyl group and the acidic nature of the proton. The signal is often broad due to intermolecular hydrogen bonding and rapid chemical exchange with trace amounts of water or other acidic/basic impurities in the solvent.
-
The Pyrimidine Ring Proton (H6): The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency leads to a general deshielding of the ring protons compared to benzene. In this specific molecule, the deshielding effect is further intensified by the presence of three potent electron-withdrawing groups:
-
2-Chloro group: Halogens exert an inductive electron-withdrawing effect.
-
4-Trifluoromethyl group: The CF3 group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.
-
5-Carboxylic acid group: The carbonyl group is also strongly electron-withdrawing.
The cumulative effect of these substituents will push the chemical shift of the H6 proton significantly downfield, likely in the region of 9.0 ppm.
-
-
Long-Range 1H-19F Coupling: A key feature of the predicted spectrum is the splitting of the H6 proton signal into a quartet. This arises from spin-spin coupling with the three equivalent fluorine atoms of the trifluoromethyl group. This is a "through-space" or long-range coupling, typically denoted as 5JH-F, as it occurs over five bonds. The magnitude of such long-range H-F coupling constants in aromatic systems is typically small, in the range of 0.5 to 3.0 Hz.[5][6] The observation of this quartet would be a strong piece of evidence for the proposed structure.
A Comparative Analysis of Spectroscopic Techniques
While 1H NMR is a powerful tool, a comprehensive characterization of this compound relies on a multi-technique approach. Here, we compare 1H NMR with other essential spectroscopic methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 1H NMR | Provides detailed information about the number, connectivity, and chemical environment of protons. | High resolution, quantitative, non-destructive. | Can be complex to interpret for molecules with many overlapping signals. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula and fragmentation patterns. | High sensitivity, provides exact mass, useful for identifying known compounds. | Does not provide detailed structural information on its own. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. | Fast, easy to use, provides a "fingerprint" of the molecule. | Can be ambiguous for complex molecules with many functional groups. |
| 2D NMR (HSQC, HMBC) | Establishes correlations between different nuclei (e.g., 1H-13C), providing unambiguous evidence of connectivity. | Resolves spectral overlap, provides definitive structural assignments. | Requires more instrument time and expertise for data interpretation. |
Mass Spectrometry (MS)
Mass spectrometry would provide the exact molecular weight of the compound, confirming its elemental composition. The expected molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed. The isotopic pattern of the chlorine atom (35Cl and 37Cl in a ~3:1 ratio) would result in a characteristic M+2 peak, providing further evidence for the presence of a single chlorine atom. Fragmentation patterns could involve the loss of the carboxylic acid group (-COOH), the trifluoromethyl group (-CF3), or the chlorine atom, offering additional structural clues.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would display characteristic absorption bands for the various functional groups present in the molecule:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm-1, indicative of the hydrogen-bonded hydroxyl group.[8]
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm-1.
-
C-F stretches (trifluoromethyl group): Strong absorptions in the region of 1100-1300 cm-1.
-
C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm-1.
-
Pyrimidine ring vibrations: A series of characteristic bands in the fingerprint region (below 1600 cm-1).[9]
2D NMR Spectroscopy for Unambiguous Confirmation
To definitively confirm the structure, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.
-
HSQC: This experiment would show a correlation between the H6 proton and the carbon atom to which it is directly attached (C6). This would confirm the chemical shifts of both the proton and the carbon in a single experiment.
-
HMBC: This experiment reveals longer-range correlations (typically over 2-4 bonds). Key expected HMBC correlations would include:
-
The H6 proton showing correlations to C4 and C5.
-
The carboxylic acid proton showing correlations to C5 and the carbonyl carbon.
-
These correlations would provide unequivocal evidence for the connectivity of the atoms within the molecule, leaving no room for structural ambiguity.
Experimental Protocols
Hypothetical Synthesis of this compound
A plausible synthetic route could involve the hydrolysis of the corresponding ester, which in turn can be synthesized from commercially available starting materials.[10]
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: A plausible synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Dissolution: Dissolve ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).
-
Hydrolysis: Add lithium hydroxide (LiOH, 1.1 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidification: Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired this compound.
Protocol for 1H NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.
-
Instrumentation: Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the residual solvent peak.
Conclusion
The structural characterization of this compound is a critical step in its application as a versatile building block in drug discovery. This guide has provided a comprehensive predictive analysis of its 1H NMR spectrum, highlighting the expected chemical shifts and coupling patterns. By understanding the influence of the various substituents on the pyrimidine core, researchers can confidently interpret the experimental data. Furthermore, the comparison with alternative analytical techniques such as mass spectrometry, FTIR, and 2D NMR underscores the importance of a multi-faceted approach to achieve unambiguous structural elucidation. The provided experimental protocols offer a practical framework for the synthesis and spectroscopic analysis of this important molecule, empowering researchers to proceed with confidence in their synthetic endeavors.
References
- Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Deriv
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- Predict 1H proton NMR spectra. NMRDB.org.
- 19F Coupling Constants Table. Alfa Chemistry.
- The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH.
- Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH.
- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- FTIR spectra of carboxylic acids || H-bonding & conjug
- Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
- Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry.
- FLOURINE COUPLING CONSTANTS. ETH Zurich.
- NMR Predictor. Chemaxon Docs.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
- Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. ETH Zurich Research Collection.
- Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
- FT-IR data of pyrimidine derivatives compounds.
- Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica.
- 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method.
- Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube.
- 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis. ChemicalBook.
Sources
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulate and predict NMR spectra [nmrdb.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. youtube.com [youtube.com]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
Reactivity Showdown: 2-Chloropyrimidine vs. 4-Chloropyrimidine in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, chloropyrimidines stand as indispensable precursors for the synthesis of a vast array of biologically active molecules, forming the backbone of numerous pharmaceuticals and agrochemicals. Their utility is intrinsically linked to their reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide offers an in-depth comparative analysis of the reactivity of two pivotal isomers, 2-chloropyrimidine and 4-chloropyrimidine, blending theoretical principles with practical experimental insights to inform synthetic strategy.
The Verdict at a Glance: 4-Chloropyrimidine Takes the Reactivity Crown
It is a well-established principle in heterocyclic chemistry that 4-chloropyrimidine exhibits greater reactivity towards nucleophiles in SNAr reactions compared to its 2-chloro counterpart. [1] This heightened reactivity is not a matter of chance, but rather a direct consequence of the electronic properties of the pyrimidine ring and the relative stability of the reaction intermediates. While direct, side-by-side kinetic studies on the unsubstituted isomers are not abundant in the literature, this reactivity trend is consistently supported by mechanistic understanding and extensive experimental observations in more complex systems.[2]
Delving into the "Why": A Mechanistic Exploration
The divergent reactivity of 2- and 4-chloropyrimidine is best understood by dissecting the SNAr mechanism, which proceeds through a two-step addition-elimination pathway involving a key intermediate known as the Meisenheimer complex.[3][4]
The Meisenheimer Complex: A Tale of Two Stabilities
The stability of the negatively charged Meisenheimer complex is the determining factor in the rate of an SNAr reaction.[5] Let's examine the intermediates formed from the attack of a nucleophile (Nu⁻) on both 2- and 4-chloropyrimidine.
Attack at the 4-Position:
When a nucleophile attacks the C4 position of 4-chloropyrimidine, the resulting Meisenheimer complex is significantly stabilized by resonance. The negative charge can be effectively delocalized onto both electronegative nitrogen atoms of the pyrimidine ring. This extensive delocalization spreads the negative charge, leading to a more stable intermediate and, consequently, a lower activation energy for its formation.[1]
Caption: General workflow for SNAr at the C4 position.
Attack at the 2-Position:
Conversely, when a nucleophile attacks the C2 position of 2-chloropyrimidine, the resulting Meisenheimer complex is less stable. While some resonance delocalization of the negative charge onto the adjacent nitrogen atoms is possible, it is not as extensive or effective as in the case of C4 attack. The negative charge cannot be delocalized onto the N3 nitrogen without disrupting the aromaticity of the entire ring in a less favorable manner. This results in a higher energy, less stable intermediate, and a slower reaction rate.
Caption: General workflow for SNAr at the C2 position.
The superior stabilization of the Meisenheimer complex from 4-chloropyrimidine is the primary driver for its enhanced reactivity.
Frontier Molecular Orbital (FMO) Theory: An Orbital Perspective
Frontier Molecular Orbital (FMO) theory provides another lens through which to view this reactivity difference. In an SNAr reaction, the key orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the chloropyrimidine). Computational studies have shown that for unsubstituted chloropyrimidines, the LUMO has a larger coefficient on the C4 and C6 atoms compared to the C2 atom.[6][7] This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack. This aligns with the general principle that in many heteroaromatic systems, the position para to a heteroatom is often more reactive in SNAr reactions than the ortho position.[6]
Supporting Experimental Evidence: A Quantitative Look
While a direct comparative kinetic study is elusive, data from various sources corroborate the enhanced reactivity of the 4-position.
A kinetic study on the reaction of 2-chloropyrimidine with various nucleophiles demonstrated that the reaction follows second-order kinetics, being first order in both the substrate and the nucleophile.[8] The study provides valuable rate constants for the reactions of 2-chloropyrimidine with nucleophiles like hydroxide and various amines in different solvent systems.[8]
In the context of 2,4-dichloropyrimidines, the preferential reaction at the C4 position is a widely exploited synthetic strategy.[2][9] This selectivity underscores the intrinsically higher reactivity of the 4-position. For instance, the reaction of 2,4-dichloropyrimidines with amines or alkoxides consistently yields the 4-substituted product under kinetic control.[2][9]
| Substrate | Nucleophile | Product Position | Reactivity Trend | Reference |
| 2,4-Dichloropyrimidine | Amines/Alkoxides | Primarily C4 | C4 > C2 | [2][9] |
| 2-Chloropyrimidine | Various | C2 | Baseline | [8] |
| 4-Chloropyrimidine | Various | C4 | Higher than C2 | [1][6] |
Practical Implications for the Synthetic Chemist
The differential reactivity of 2- and 4-chloropyrimidine has significant implications for synthetic planning:
-
Reaction Conditions: Reactions with 4-chloropyrimidine can often be carried out under milder conditions (lower temperatures, shorter reaction times) compared to those with 2-chloropyrimidine to achieve comparable yields.
-
Regioselectivity in Polysubstituted Pyrimidines: In molecules containing both 2- and 4-chloro substituents, nucleophilic attack will almost invariably occur at the 4-position first. This predictable regioselectivity is a powerful tool in the synthesis of complex pyrimidine derivatives.[2]
-
Choice of Starting Material: For the synthesis of 2-substituted pyrimidines, it is often necessary to start with a precursor that directs substitution to the 2-position or to employ specific catalytic systems that can override the inherent reactivity preference.[2]
Experimental Protocol: A General Procedure for Amination of Chloropyrimidines
This protocol provides a general framework for a typical SNAr reaction with an amine nucleophile, which can be adapted for either 2-chloropyrimidine or 4-chloropyrimidine. Note that reaction conditions for 2-chloropyrimidine may need to be more forcing.
Caption: A generalized experimental workflow for the amination of chloropyrimidines.
Materials:
-
Chloropyrimidine (2-chloro or 4-chloro) (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, Dioxane, or N,N-Dimethylformamide)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the chloropyrimidine, the amine nucleophile, and the anhydrous solvent.
-
Addition of Base: Add the tertiary amine base to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) and stir for the required time. For 4-chloropyrimidine, reactions are often complete within a few hours, while 2-chloropyrimidine may require prolonged heating.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminopyrimidine.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
The superior reactivity of 4-chloropyrimidine over 2-chloropyrimidine in nucleophilic aromatic substitution is a fundamental principle in heterocyclic chemistry, rooted in the enhanced stability of the Meisenheimer intermediate formed during the reaction. This understanding is crucial for medicinal and process chemists in the design of efficient and regioselective syntheses of pyrimidine-based drug candidates and other valuable compounds. By leveraging this inherent reactivity difference, researchers can strategically construct complex molecular architectures with precision and control.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms (5th ed.). Springer.
- Ramesh, S., Sundar, P. V., & Murti, V. V. S. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 58(7), 676-678.
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Kim, J. H., Lee, J., & Lee, K. (2018). Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society, 39(10), 1181-1184. [Link]
-
Wikipedia. (2023). Meisenheimer complex. [Link]
-
Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. zenodo.org [zenodo.org]
- 9. sci-hub.box [sci-hub.box]
A Comparative Spectroscopic Guide to 2-Chloro-4-(trifluoromethyl)pyrimidine and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorinated pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties imparted by the trifluoromethyl group, combined with the reactive handle of a chlorine substituent, make 2-chloro-4-(trifluoromethyl)pyrimidine a valuable building block for the synthesis of novel bioactive molecules. However, the nuanced differences in reactivity and biological activity between this compound and its constitutional isomers, such as 4-chloro-2-(trifluoromethyl)pyrimidine, necessitate a clear and comprehensive understanding of their distinct spectroscopic signatures for unambiguous identification and quality control.
This guide provides a detailed comparative analysis of the spectroscopic data for 2-chloro-4-(trifluoromethyl)pyrimidine and its key structural isomers. By delving into the subtleties of their ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, this document aims to equip researchers with the essential knowledge to confidently distinguish between these closely related compounds, ensuring the integrity and success of their synthetic endeavors.
The Significance of Positional Isomerism in Drug Discovery
The precise placement of substituents on the pyrimidine ring can dramatically influence a molecule's pharmacological profile. Factors such as dipole moment, lipophilicity, and the accessibility of reactive sites for metabolic enzymes or target binding are all affected by the isomeric form. For instance, the location of the chloro and trifluoromethyl groups in chlorotrifluoromethylpyrimidines dictates the regioselectivity of nucleophilic aromatic substitution reactions, a common strategy in the elaboration of these scaffolds into more complex drug candidates. A misidentification of the starting material could lead to the synthesis of an unintended isomer with potentially different efficacy, toxicity, and pharmacokinetic properties.
Spectroscopic Data for 2-Chloro-4-(trifluoromethyl)pyrimidine
Due to the current absence of publicly accessible experimental spectra for 2-chloro-4-(trifluoromethyl)pyrimidine, the following sections will focus on a detailed analysis of its close structural isomer, 4-chloro-2-(trifluoromethyl)pyrimidine, for which more complete spectroscopic data is available. This will be followed by a comparative discussion with other relevant chloropyrimidine derivatives.
A Detailed Spectroscopic Analysis of 4-Chloro-2-(trifluoromethyl)pyrimidine
The constitutional isomer, 4-chloro-2-(trifluoromethyl)pyrimidine, serves as an excellent point of comparison. Its spectroscopic data provides a foundation for understanding the influence of substituent positioning on the pyrimidine ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-chloro-2-(trifluoromethyl)pyrimidine in DMSO-d₆ exhibits two distinct doublets in the aromatic region.[5]
-
δ 9.07 (d, J = 5.6 Hz, 1H): This downfield signal corresponds to the proton at the C6 position of the pyrimidine ring. Its significant deshielding is attributed to the anisotropic effect of the adjacent nitrogen atom (N1) and the electron-withdrawing nature of the chloro group at C4.
-
δ 8.11 (d, J = 5.6 Hz, 1H): This signal is assigned to the proton at the C5 position. It appears upfield relative to the C6 proton due to the lesser electron-withdrawing influence of the trifluoromethyl group at the meta-position. The coupling constant of 5.6 Hz is characteristic of ortho-coupling between protons on a pyrimidine ring.
Mass Spectrometry
The mass spectrum of 4-chloro-2-(trifluoromethyl)pyrimidine shows a molecular ion peak consistent with its chemical formula, C₅H₂ClF₃N₂.[5] The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, with an intensity ratio of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Infrared (IR) Spectroscopy
The FTIR spectrum of 4-chloro-2-(trifluoromethyl)pyrimidine, obtained as a neat sample on a capillary cell, displays several characteristic absorption bands that are indicative of its molecular structure.[6] Key vibrational modes include:
-
C-Cl Stretching: The presence of the chloro substituent gives rise to a characteristic absorption in the fingerprint region.
-
C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.
-
Aromatic C=C and C=N Stretching: Vibrations associated with the pyrimidine ring typically appear in the 1400-1600 cm⁻¹ range.
Comparative Analysis with Other Chlorinated Pyrimidine Derivatives
To further aid in the differentiation of 2-chloro-4-(trifluoromethyl)pyrimidine, a comparison with other structurally related compounds is beneficial.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine
This derivative, with an additional chlorine atom, presents a different spectroscopic profile. Its physical properties include a boiling point of 126°C and a density of 1.609 g/mL at 25°C. The introduction of a second chlorine atom will significantly alter the electron distribution in the pyrimidine ring, which would be reflected in its NMR and IR spectra. The mass spectrum would show a more complex isotopic pattern due to the presence of two chlorine atoms.
2-Chloro-4-(trifluoromethyl)pyridine
While not a pyrimidine, this pyridine analog offers insights into the spectroscopic influence of the trifluoromethyl group in a different heterocyclic system. The NIST WebBook provides a mass spectrum for this compound, allowing for a direct comparison of fragmentation patterns.[7] A research paper also details the experimental and theoretical vibrational (FT-IR and FT-Raman) and NMR (¹H and ¹³C) analysis of this molecule.[8]
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, best-practice protocols for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrimidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization or electron impact).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization and differentiation of chlorotrifluoromethylpyrimidine isomers.
Caption: Workflow for the spectroscopic identification of pyrimidine isomers.
Conclusion
The unambiguous structural characterization of fluorinated heterocyclic compounds is a critical aspect of drug discovery and development. While a complete experimental spectroscopic dataset for 2-chloro-4-(trifluoromethyl)pyrimidine remains elusive in publicly accessible literature, a thorough understanding of the spectroscopic properties of its isomer, 4-chloro-2-(trifluoromethyl)pyrimidine, and other related analogs provides a valuable framework for its anticipated spectral features. This guide underscores the importance of meticulous spectroscopic analysis and provides researchers with the foundational knowledge and comparative data necessary to confidently navigate the complexities of working with these potent chemical building blocks.
References
- ChemBK. 2-Chloro-4-(trifluoromethyl)pyrimidine. [Link]pyrimidine)
- NIST. 2-Chloro-4-trifluoromethylpyridine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
- PubChem. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. [Link]
- ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. [Link]
- ACS Publications. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. [Link]
- MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
- ACS Publications. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. [Link]
- PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine. [Link]
- Vandana Publications. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
- PubMed. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. [Link]
- University of Southern Mississippi. Infrared Spectroscopy (FT-IR/ATR). [Link]
- The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for... [Link]
Sources
- 1. 2-Chloro-4-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 2-Chloro-4-(trifluoromethyl)pyrimidine 99 33034-67-2 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. 397850050 [thermofisher.com]
- 5. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]
- 6. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Pyrimidine-Based EGFR Kinase Inhibitors in Non-Small Cell Lung Cancer
This guide provides an in-depth comparison of pyrimidine-based Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a cornerstone in the targeted therapy of Non-Small Cell Lung Cancer (NSCLC). We will dissect the evolution of these inhibitors through three generations, offering a critical analysis of their efficacy, mechanisms of action, and the experimental data that underpins their clinical use. This document is intended for researchers, clinicians, and professionals in drug development who seek a nuanced understanding of this critical class of therapeutics.
Introduction: The Central Role of EGFR in NSCLC and the Rise of Pyrimidine Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive kinase activity, driving oncogenesis. These mutations, most commonly deletions in exon 19 and the L858R point mutation in exon 21, render the cancer cells "addicted" to EGFR signaling, making the kinase an ideal therapeutic target.
Pyrimidine-based molecules have proven to be a highly effective scaffold for designing ATP-competitive kinase inhibitors. Their structure mimics the purine ring of ATP, allowing them to bind to the kinase domain of EGFR and block its downstream signaling. This guide will explore the generational evolution of these inhibitors, from the initial breakthroughs to the sophisticated molecules designed to overcome acquired resistance.
The Generations of EGFR Inhibition: A Tale of Evolving Efficacy
The clinical journey of EGFR inhibitors is marked by a continuous effort to improve efficacy and combat the inevitable emergence of drug resistance. This has led to the development of three distinct generations of pyrimidine-based compounds.
First-Generation Inhibitors: The Pioneers (Gefitinib & Erlotinib)
Gefitinib and Erlotinib were the vanguards of targeted therapy in NSCLC. They are reversible, ATP-competitive inhibitors that show significant preference for EGFR-mutant tumors over wild-type (WT) EGFR.
-
Mechanism of Action: These molecules bind to the ATP-binding pocket of the EGFR kinase domain, stabilizing an inactive conformation and preventing autophosphorylation and the activation of downstream pro-survival pathways like RAS/MAPK and PI3K/AKT. Their efficacy is largely restricted to tumors harboring activating mutations (Exon 19 deletions, L858R).
-
Clinical Efficacy: In landmark trials such as the IPASS study, first-generation inhibitors demonstrated superior progression-free survival (PFS) compared to traditional chemotherapy in patients with EGFR-mutant NSCLC. However, their benefit is finite, with most patients developing resistance within 9 to 14 months.
-
Acquired Resistance: The predominant mechanism of resistance is the acquisition of a secondary mutation in the EGFR gene itself, the T790M "gatekeeper" mutation. This mutation increases the ATP affinity of the kinase domain, reducing the competitive advantage of the inhibitor.
Second-Generation Inhibitors: Broadening the Spectrum (Afatinib)
Afatinib was developed to provide a more potent and irreversible mode of inhibition, with the goal of overcoming some of the limitations of the first-generation agents.
-
Mechanism of Action: Afatinib is a covalent inhibitor that irreversibly binds to the EGFR kinase domain. Unlike its predecessors, it is a pan-ErbB inhibitor, targeting not only EGFR (ErbB1) but also HER2 (ErbB2) and HER4 (ErbB4). This broader activity was hypothesized to produce a more durable response.
-
Clinical Efficacy: Head-to-head trials, such as LUX-Lung 7, showed that afatinib offered a modest improvement in PFS compared to gefitinib. While it demonstrated activity against some uncommon EGFR mutations, it proved ineffective against the dominant T790M resistance mutation.
-
Toxicity Profile: The broader inhibitory spectrum of afatinib is associated with increased off-target toxicities, most notably diarrhea and rash, which can complicate patient management.
Third-Generation Inhibitors: Precision Against Resistance (Osimertinib)
Osimertinib represents a paradigm shift in the treatment of EGFR-mutant NSCLC, being specifically designed to target the T790M resistance mutation while sparing WT EGFR.
-
Mechanism of Action: This pyrimidine-based inhibitor forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR. It is designed to have high potency for both sensitizing mutations (L858R, Exon 19 del) and the T790M resistance mutation, but significantly lower activity against WT EGFR. This selectivity is key to its improved therapeutic window.
-
Clinical Efficacy: The FLAURA trial was a pivotal study that established osimertinib as the first-line standard of care. It demonstrated a statistically significant and clinically meaningful improvement in both PFS and Overall Survival (OS) compared to first-generation inhibitors (erlotinib or gefitinib) in treatment-naïve patients with EGFR-mutant NSCLC. It is also highly effective in patients who have progressed on a first- or second-generation inhibitor and have acquired the T790M mutation.
-
Central Nervous System (CNS) Activity: Osimertinib has demonstrated superior CNS penetration compared to earlier-generation inhibitors, leading to improved outcomes for patients with brain metastases, a common and devastating complication of NSCLC.
Comparative Efficacy Data from Pivotal Clinical Trials
Quantitative data from head-to-head clinical trials provide the clearest picture of the evolution in efficacy. The table below summarizes key outcomes.
| Clinical Trial | Inhibitor(s) Compared | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| IPASS | Gefitinib vs. Carboplatin/Paclitaxel | 1st-Line EGFR-mutant NSCLC | 9.5 months vs. 6.3 months | Not Significantly Different |
| LUX-Lung 7 | Afatinib vs. Gefitinib | 1st-Line EGFR-mutant NSCLC | 11.0 months vs. 10.9 months | 27.9 months vs. 24.5 months |
| FLAURA | Osimertinib vs. Gefitinib/Erlotinib | 1st-Line EGFR-mutant NSCLC | 18.9 months vs. 10.2 months | 38.6 months vs. 31.8 months |
Data are presented as median values and represent the primary findings of these landmark studies.
Experimental Protocols for Evaluating Inhibitor Efficacy
The preclinical evaluation of kinase inhibitors is crucial for their development. Below are standardized protocols for assessing the efficacy of pyrimidine-based inhibitors in vitro and a workflow for in vivo validation.
In Vitro Efficacy: Cell Viability and IC50 Determination
This protocol determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50), a key measure of potency.
Principle: A luminescence-based assay, such as CellTiter-Glo®, is used to quantify ATP levels, which correlate with the number of metabolically active, viable cells in a culture.
Step-by-Step Methodology:
-
Cell Line Selection: Choose appropriate NSCLC cell lines. For example:
-
PC-9: Harbors an EGFR exon 19 deletion (sensitive to all generations).
-
H1975: Harbors both L858R and the T790M resistance mutation (sensitive to osimertinib, resistant to gefitinib/erlotinib).
-
A549: EGFR wild-type (serves as a negative control).
-
-
Cell Seeding: Plate cells in a 96-well, opaque-walled microplate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a serial dilution series of the kinase inhibitors (e.g., Gefitinib, Afatinib, Osimertinib) in complete growth medium. A typical range would be from 10 µM down to 0.1 nM, including a vehicle control (e.g., 0.1% DMSO).
-
Drug Treatment: Remove the old medium from the cell plates and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. This duration allows for effects on cell proliferation to become apparent.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Luminescence Measurement: Add 100 µL of the CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each inhibitor on each cell line.
Causality and Self-Validation: This protocol is self-validating through the inclusion of control cell lines. The expected outcome is a low IC50 for sensitive lines (e.g., Osimertinib on H1975 cells) and a high IC50 for resistant or WT lines (e.g., Gefitinib on H1975; all inhibitors on A549). This confirms the inhibitor's on-target activity and selectivity.
In Vivo Efficacy: Xenograft Tumor Model Workflow
In vivo studies are essential to evaluate a drug's efficacy within a complex biological system.
Principle: Human NSCLC cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time.
Workflow:
-
Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 H1975 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or Athymic Nude).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, Erlotinib, Osimertinib). Administer the drugs daily via an appropriate route (e.g., oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight (as a measure of toxicity) for the duration of the study (e.g., 21-28 days).
-
Endpoint Analysis: At the study's end, euthanize the mice and excise the tumors. The primary endpoint is typically Tumor Growth Inhibition (TGI). Tumors can also be processed for pharmacodynamic analysis (e.g., Western blot for p-EGFR).
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental systems involved.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating inhibitor efficacy.
Conclusion and Future Directions
The development of pyrimidine-based EGFR inhibitors has transformed the prognosis for patients with EGFR-mutant NSCLC. The evolution from first- to third-generation agents demonstrates a clear trajectory of improved efficacy, driven by a deeper understanding of resistance mechanisms. Osimertinib's dual targeting of sensitizing and T790M resistance mutations, coupled with its excellent CNS activity, has set a high benchmark for first-line therapy.
However, resistance to third-generation inhibitors is emerging, often through complex mechanisms including the C797S mutation, MET amplification, and histological transformation. The next frontier in this field will involve the development of fourth-generation inhibitors and combination strategies to overcome these new resistance pathways, continuing the cycle of innovation that has so profoundly benefited patients.
References
-
Mok, T. S., et al. (2009). Gefitinib or Carboplatin-Paclitaxel in Pulmonary Adenocarcinoma. The New England Journal of Medicine. [Link]
-
Park, K., et al. (2016). Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial. The Lancet Oncology. [Link]
-
Soria, J. C., et al. (2018). Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. The New England Journal of Medicine. [Link]
-
Ramalingam, S. S., et al. (2020). Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC. The New England Journal of Medicine. [Link]
-
Reungwetwattana, T., et al. (2018). CNS response to osimertinib in patients with T790M-positive advanced NSCLC: data from a pooled analysis. Journal of Clinical Oncology. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
